molecular formula C71H66N2O21 B15556302 Flutax 1

Flutax 1

Cat. No.: B15556302
M. Wt: 1283.3 g/mol
InChI Key: JMWJJMCMRRQCSY-MVMRRDPFSA-N
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Description

Flutax 1 is a useful research compound. Its molecular formula is C71H66N2O21 and its molecular weight is 1283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C71H66N2O21

Molecular Weight

1283.3 g/mol

IUPAC Name

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52-,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1

InChI Key

JMWJJMCMRRQCSY-MVMRRDPFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity of Flutax-1 to Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Flutax-1 to its molecular target, β-tubulin. Flutax-1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (B517696), is an invaluable tool for visualizing the microtubule cytoskeleton and for studying the interactions of taxane-site ligands. This document details the quantitative binding parameters of Flutax-1, outlines the experimental methodologies used for their determination, and illustrates the key molecular events and experimental workflows.

Quantitative Binding Affinity of Flutax-1 to Tubulin

Flutax-1, which is composed of paclitaxel linked to a fluorescein (B123965) fluorophore, exhibits a high affinity for the taxane (B156437) binding site on β-tubulin.[1] This interaction stabilizes microtubules, leading to cell cycle arrest and apoptosis, a mechanism central to the therapeutic effect of taxane-based chemotherapeutics.[2] The binding affinity of Flutax-1 has been quantified using various biophysical techniques, and the key parameters are summarized in the table below.

ParameterValueMethodReference
Association Constant (Ka)~107 M-1Not specified
Dissociation Constant (Kd)~100 nM (10-7 M)Fluorescence Microscopy[3]
Apparent Dissociation Constant (Kdapp)10 - 100 nMFluorescence Intensity Measurement[1]
Half-life of Dissociation (t1/2) from cells~6 hoursFlow Cytometry

Note: The apparent Kd values can be influenced by experimental conditions such as buffer composition, temperature, and the presence of microtubule-associated proteins (MAPs).

Experimental Protocols for Determining Binding Affinity

The determination of Flutax-1's binding affinity to tubulin relies on methods that can measure the interaction between a fluorescent ligand and its protein target. The following are detailed protocols for key experiments.

Fluorescence Titration Assay

This method is used to determine the dissociation constant (Kd) by measuring the increase in fluorescence intensity of Flutax-1 upon binding to microtubules.

Materials:

  • Purified tubulin protein

  • Flutax-1

  • Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • GTP (Guanosine triphosphate)

  • Taxol (for microtubule stabilization)

  • Fluorometer

Procedure:

  • Tubulin Polymerization: Prepare a solution of purified tubulin in polymerization buffer with GTP and incubate at 37°C to induce microtubule formation. Stabilize the microtubules with a non-fluorescent taxane like paclitaxel.

  • Titration: Prepare a series of solutions with a fixed concentration of pre-formed, stabilized microtubules and varying concentrations of Flutax-1.

  • Incubation: Incubate the mixtures at a constant temperature (e.g., 37°C) to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for fluorescein (e.g., 495 nm excitation and 520 nm emission).

  • Data Analysis: Plot the change in fluorescence intensity as a function of the Flutax-1 concentration. Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to calculate the Kd.

Competition Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent compound by measuring its ability to displace Flutax-1 from microtubules.

Materials:

  • Pre-formed, taxol-stabilized microtubules

  • Flutax-1

  • Non-fluorescent competitor compound (e.g., docetaxel)

  • Assay buffer

  • Method for separating bound from free ligand (e.g., centrifugation, filtration, or fluorescence polarization)

Procedure:

  • Incubation: Prepare a mixture containing pre-formed microtubules, a fixed concentration of Flutax-1, and varying concentrations of the competitor compound.

  • Equilibration: Incubate the mixtures to allow the binding competition to reach equilibrium.

  • Separation and Quantification: Separate the microtubule-bound Flutax-1 from the free Flutax-1. This can be achieved by centrifuging the microtubules and measuring the fluorescence of the supernatant or the pellet.

  • Data Analysis: Plot the amount of bound Flutax-1 as a function of the competitor concentration. The IC50 value (the concentration of competitor that displaces 50% of the bound Flutax-1) is determined from this curve. The inhibition constant (Ki) for the competitor can then be calculated using the Cheng-Prusoff equation.

Stopped-Flow Kinetics

This technique is used to measure the rates of association and dissociation of Flutax-1 from microtubules.

Materials:

  • Stopped-flow fluorometer

  • Syringes containing solutions of Flutax-1 and pre-formed microtubules.

Procedure:

  • Rapid Mixing: Rapidly mix the solution of Flutax-1 with the solution of microtubules in the stopped-flow device.

  • Fluorescence Monitoring: Monitor the change in fluorescence intensity over time as Flutax-1 binds to the microtubules.

  • Data Analysis: The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., a single exponential decay) to determine the observed rate constant (kobs). By performing the experiment at different concentrations of microtubules, the association rate constant (kon) can be determined. The dissociation rate constant (koff) can be measured in a displacement experiment where a high concentration of a non-fluorescent competitor is added to a pre-formed complex of Flutax-1 and microtubules.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the cellular consequences of Flutax-1 binding to tubulin.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Fluorescence Titration Assay tubulin Purified Tubulin microtubules Stabilized Microtubules tubulin->microtubules gtp GTP gtp->microtubules buffer Polymerization Buffer buffer->microtubules stabilizer Paclitaxel (Stabilizer) stabilizer->microtubules incubation Incubation to Equilibrium microtubules->incubation flutax Flutax-1 (Varying Concentrations) flutax->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis (Binding Curve) measurement->analysis kd Determine Kd analysis->kd

Caption: Workflow for Determining Flutax-1 Binding Affinity using a Fluorescence Titration Assay.

signaling_pathway flutax Flutax-1 tubulin β-Tubulin Subunit flutax->tubulin Binds to taxane site microtubule Microtubule Stabilization tubulin->microtubule dynamics Inhibition of Microtubule Dynamics microtubule->dynamics mitotic_spindle Defective Mitotic Spindle dynamics->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Cellular Signaling Cascade Initiated by Flutax-1 Binding to β-Tubulin.

Conclusion

Flutax-1 serves as a high-affinity probe for labeling microtubules and quantifying the binding of taxane-site ligands. Its well-characterized binding properties, coupled with the detailed experimental protocols provided in this guide, make it an essential tool for research in cell biology and cancer drug development. The visualization of experimental workflows and the downstream cellular consequences of microtubule stabilization offer a clear framework for understanding the mechanism of action of this important class of compounds.

References

The Discovery and Development of Fluorescent Taxoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taxoids, a class of potent anticancer agents derived from the Pacific yew tree (Taxus brevifolia), have revolutionized cancer chemotherapy.[1] Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] To better understand their subcellular localization, target engagement, and the molecular mechanisms underlying their therapeutic effects and resistance, researchers have developed fluorescently labeled taxoids. These probes have become invaluable tools in microtubule research, drug discovery, and the development of targeted drug delivery systems.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and application of fluorescent taxoids, with a focus on quantitative data, experimental protocols, and the visualization of key processes.

Core Concepts in Fluorescent Taxoid Development

The development of effective fluorescent taxoids hinges on a delicate balance between preserving the pharmacological activity of the parent taxoid and attaching a fluorophore that provides a robust and detectable signal. The site of fluorophore conjugation is critical; modifications are typically made at the C-7 or C-3' positions of the paclitaxel (B517696) scaffold to minimize disruption of its binding to β-tubulin.[3] The choice of fluorophore is also crucial, with considerations for brightness, photostability, and cell permeability.

Quantitative Data Summary

The following tables summarize key quantitative data for several prominent fluorescent taxoids, providing a comparative overview of their binding affinities and cytotoxicities.

Table 1: Binding Affinities of Fluorescent Taxoids for Microtubules

Fluorescent TaxoidFluorophoreLinkerBinding Affinity (Kd)Measurement MethodReference
FLUTAX-1FluoresceinL-Alanyl~100 nMNot specified
FLUTAX-2Oregon Greenβ-Ala14 nMFluorescence Anisotropy
ROTAXTetramethylrhodamineL-AlanylNot specifiedNot specified
PB-Gly-TaxolPacific BlueGlycine34 ± 6 nMFluorescence Enhancement
PB-β-Ala-TaxolPacific Blueβ-Alanine63 ± 8 nMFluorescence Enhancement
PB-GABA-TaxolPacific Blueγ-Aminobutyric acid265 ± 55 nMFluorescence Enhancement
BODIPY 564/570 TaxolBODIPY 564/570Not specified2.2 µMNot specified

Table 2: Cytotoxicity of Fluorescent Taxoids in Cancer Cell Lines

Fluorescent TaxoidCell LineIC50Reference
SB-T-1214-fluoresceinL1210FR87.6 nM
Paclitaxel (control)L1210FR122 nM
PB-Gly-TaxolHeLa~100 nM
Flutax-2HeLa>20 µM
Paclitaxel (control)HeLa~5 nM

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorescent taxoids.

Protocol 1: Synthesis of Pacific Blue-Taxoids (PB-Taxoids)

This protocol describes a representative synthesis for PB-Gly-Taxol.

Materials:

  • Paclitaxel

  • Tert-butyldimethylsilyl chloride (TBSCl)

  • Imidazole (B134444)

  • Fmoc-Gly-Gly-OH

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Piperidine (B6355638)

  • Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1 M)

  • N,N-Diisopropylethylamine (DIPEA)

  • Pacific Blue-NHS ester

  • Anhydrous dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the 2'-Hydroxyl Group:

    • Dissolve paclitaxel in anhydrous DMF.

    • Add imidazole followed by TBSCl.

    • Stir the reaction at room temperature for 16 hours under an inert atmosphere (e.g., Argon).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the product (2'-TBS-paclitaxel) by silica gel chromatography.

  • Coupling of the Linker:

    • Dissolve 2'-TBS-paclitaxel, Fmoc-Gly-Gly-OH, and DMAP in anhydrous DMF.

    • Add EDC and stir at room temperature for 16 hours.

    • Purify the product by silica gel chromatography.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected intermediate in DMF.

    • Add piperidine and stir for 1 hour.

    • Remove the solvent under vacuum.

  • Coupling of the Fluorophore:

    • Dissolve the deprotected intermediate and Pacific Blue-NHS ester in anhydrous DMF.

    • Add DIPEA and stir for 16 hours in the dark.

    • Purify the product by silica gel chromatography.

  • Deprotection of the 2'-Hydroxyl Group:

    • Dissolve the silyl-protected fluorescent taxoid in THF.

    • Add TBAF (1 M in THF) and stir for 30 minutes.

    • Purify the final product, PB-Gly-Taxol, by preparative HPLC.

Protocol 2: Determination of Microtubule Binding Affinity by Fluorescence Enhancement

This protocol is adapted from the methodology used for PB-Taxoids.

Materials:

  • Purified, crosslinked microtubules

  • Fluorescent taxoid stock solution (in DMSO)

  • Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of the crosslinked microtubule solution in the assay buffer.

  • Add a fixed concentration of the fluorescent taxoid to each microtubule dilution.

  • Incubate the samples at 37°C for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence intensity of each sample using a fluorometer with appropriate excitation and emission wavelengths for the specific fluorophore.

  • Plot the change in fluorescence intensity as a function of the microtubule concentration.

  • Fit the data to a one-site specific binding model to determine the dissociation constant (Kd).

  • As a control, perform a competition experiment by adding a high concentration of unlabeled paclitaxel to confirm that the fluorescent taxoid binds to the taxol-binding site.

Protocol 3: Imaging of Microtubules in Living Cells

This protocol provides a general procedure for visualizing microtubules in living cells using a fluorescent taxoid.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium

  • Fluorescent taxoid (e.g., PB-Gly-Taxol)

  • Efflux pump inhibitor (e.g., verapamil (B1683045) or probenecid, if necessary)

  • Confocal laser-scanning fluorescence microscope

  • 8-well chambered coverglass

Procedure:

  • Seed HeLa cells in an 8-well chambered coverglass and allow them to adhere overnight.

  • Prepare a 1 µM solution of the fluorescent taxoid in complete growth medium. If the taxoid is a substrate for efflux pumps, include an appropriate inhibitor in the medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the fluorescent taxoid solution to the cells and incubate for 1 hour at 37°C in a CO2 incubator.

  • Image the cells immediately using a confocal microscope with the appropriate laser line for excitation and a suitable emission filter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by taxoids and typical experimental workflows in fluorescent taxoid development.

Taxoid-Induced Microtubule Stabilization and Cell Cycle Arrest

Taxoids bind to β-tubulin within the microtubule polymer, stabilizing it and preventing depolymerization. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, resulting in mitotic arrest at the G2/M phase and subsequent apoptosis.

Taxoid_Signaling Taxoid Fluorescent Taxoid Tubulin β-Tubulin (in microtubule) Taxoid->Tubulin Binding MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization MT_Dynamics Disruption of Microtubule Dynamics MT_Stabilization->MT_Dynamics SAC Spindle Assembly Checkpoint Activation MT_Dynamics->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Taxoid-induced signaling cascade.

Drug Efflux Mediated by ABC Transporters

A significant challenge in the clinical use of taxoids and the application of fluorescent probes is their susceptibility to efflux by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1). This process actively pumps the taxoid out of the cell, reducing its intracellular concentration and efficacy.

Drug_Efflux cluster_cell Cell Taxoid_in Fluorescent Taxoid (Intracellular) MDR1 P-glycoprotein (MDR1) Taxoid_in->MDR1 ADP ADP + Pi MDR1->ADP Taxoid_out Fluorescent Taxoid (Extracellular) MDR1->Taxoid_out Efflux ATP ATP ATP->MDR1

Caption: Mechanism of taxoid efflux by P-glycoprotein.

Workflow for Fluorescent Taxoid Development and Evaluation

The development of a new fluorescent taxoid follows a logical progression from chemical synthesis to biological characterization. This workflow ensures that the final probe is both effective and well-characterized for its intended applications.

Development_Workflow Synthesis Chemical Synthesis & Purification Characterization Spectroscopic Characterization Synthesis->Characterization In_Vitro_Binding In Vitro Microtubule Binding Assay Characterization->In_Vitro_Binding Cytotoxicity Cell Viability & Cytotoxicity Assays In_Vitro_Binding->Cytotoxicity Cell_Imaging Live-Cell Imaging & Localization Studies Cytotoxicity->Cell_Imaging Efflux_Assay Drug Efflux Assay Cell_Imaging->Efflux_Assay

Caption: Fluorescent taxoid development workflow.

Conclusion

Fluorescent taxoids are powerful tools that have significantly advanced our understanding of microtubule biology and the mechanisms of action of this important class of anticancer drugs. The continued development of novel fluorescent probes with improved photophysical properties, higher binding affinities, and reduced susceptibility to drug efflux will undoubtedly lead to new discoveries and therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and impactful field.

References

Flutax 1: An In-depth Technical Guide on its Photophysical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a green-fluorescent derivative of the potent anti-cancer drug, paclitaxel (B517696) (Taxol).[1] It is a valuable molecular probe extensively utilized in the study of microtubule dynamics and for direct imaging of the microtubule cytoskeleton in live cells.[1] By covalently linking a fluorescein (B123965) moiety to the taxol core via an L-alanine spacer, this compound retains the biological activity of its parent compound, namely the ability to bind to and stabilize microtubules, while providing a fluorescent signal for visualization. This technical guide provides a comprehensive overview of the core photophysical and chemical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action.

Chemical Properties

This compound, chemically named 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]Taxol, is a complex molecule with a chemical formula of C71H66N2O21 and a molecular weight of approximately 1283.3 g/mol . Its structure is characterized by the paclitaxel core, essential for its biological activity, and the appended fluorescein group, which imparts its fluorescent properties.

PropertyValueReference
Chemical Name 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]Taxol
Molecular Formula C71H66N2O21
Molecular Weight 1283.3 g/mol
Purity ≥95% (typically >98%)
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at -20°C, protected from light

Photophysical Properties

PropertyValueReference
Excitation Maximum (λex) ~495 nm
Emission Maximum (λem) ~520 nm
Molar Extinction Coefficient (ε) Not explicitly reported for this compound. For Flutax 2: 80,000 M-1cm-1
Fluorescence Quantum Yield (Φ) Not explicitly reported for this compound. For Flutax 2: 0.9
Fluorescence Properties pH sensitive

Biological Activity and Mechanism of Action

The biological activity of this compound is centered on its interaction with microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Microtubule Binding and Stabilization

This compound binds with high affinity to the β-tubulin subunit of microtubules, with a reported association constant (Ka) of approximately 10^7^ M^-1^. This binding event stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis. The binding mechanism is a multi-step process:

  • Initial Binding: A rapid bimolecular reaction where the taxol moiety of this compound binds to an accessible site on the microtubule.

  • Conformational Rearrangement: This is followed by at least two slower, monomolecular rearrangements of the bound complex. These rearrangements lead to a more stable interaction and involve a relative immobilization of the fluorescent probe.

Flutax_1 This compound Initial_Complex Initial this compound- Microtubule Complex Flutax_1->Initial_Complex Fast Bimolecular Binding Microtubule Microtubule (Dynamic) Microtubule->Initial_Complex Stable_Complex Stable this compound- Microtubule Complex Initial_Complex->Stable_Complex Monomolecular Rearrangement Stabilized_Microtubule Stabilized Microtubule (Depolymerization Blocked) Stable_Complex->Stabilized_Microtubule Stabilization

This compound binding and microtubule stabilization pathway.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound

  • Spectroscopic grade DMSO or ethanol

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen solvent with a precisely known concentration.

  • From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure the absorbance of each dilution at the absorption maximum of this compound (~495 nm).

  • Plot the absorbance values against the corresponding molar concentrations.

  • The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression, which should pass through the origin.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • This compound

  • A suitable fluorescence standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Spectroscopic grade solvent (same for sample and standard)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectra for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate the area under the emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

  • The quantum yield of this compound (Φx) is calculated using the following equation: Φx = Φst * (mx / mst) * (ηx^2^ / ηst^2^) where Φst is the quantum yield of the standard, mx and mst are the slopes of the plots for the sample and standard, respectively, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

Live-Cell Imaging of Microtubules

This protocol provides a general guideline for staining microtubules in live cells with this compound.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped with appropriate filters for green fluorescence

Procedure:

  • Dilute the this compound stock solution in pre-warmed HBSS to a final working concentration (e.g., 2 µM).

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the this compound-containing HBSS to the cells and incubate for 1 hour at 37°C.

  • After incubation, wash the cells with fresh, pre-warmed HBSS to remove unbound this compound.

  • Immediately image the cells using a fluorescence microscope. It is crucial to minimize light exposure as this compound staining in live cells is susceptible to photobleaching.

  • Note: this compound staining is not well-retained after cell fixation.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture live cells on coverslips/imaging dishes Wash_Cells_1 Wash cells with HBSS Cell_Culture->Wash_Cells_1 Prepare_Flutax1 Prepare this compound working solution in HBSS (e.g., 2 µM) Incubate Incubate with this compound (1 hour, 37°C) Prepare_Flutax1->Incubate Wash_Cells_1->Incubate Wash_Cells_2 Wash to remove unbound this compound Incubate->Wash_Cells_2 Image Image immediately with fluorescence microscope (minimize light exposure) Wash_Cells_2->Image

References

Flutax 1 in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a green-fluorescent derivative of the potent anti-cancer drug paclitaxel (B517696) (Taxol). It serves as a valuable tool in cancer research, primarily for the direct visualization of the microtubule cytoskeleton in living cells.[1][2] By binding to the β-tubulin subunit, the taxol component of this compound stabilizes microtubules, preventing their disassembly. This disruption of microtubule dynamics is a cornerstone of the anti-neoplastic activity of taxanes, leading to cell cycle arrest and apoptosis.[3][4] This guide provides a comprehensive overview of this compound, its experimental applications, and the core signaling pathways affected by its mechanism of action.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative data for this compound and related fluorescent taxoid probes.

PropertyThis compoundFlutax 2PB-Gly-Taxol
Molecular Weight 1283.31319.28Not specified
Formula C₇₁H₆₆N₂O₂₁C₇₁H₆₄F₂N₂O₂₁Not specified
Excitation Max (λ) 495 nm496 nm400 nm
Emission Max (λ) 520 nm526 nm447 nm
Binding Affinity (Ka) ~ 10⁷ M⁻¹Not specifiedKd = 34 ± 6 nM
Purity ≥95%Not specifiedNot specified
Solubility Soluble to 100 mM in DMSO and ethanolSoluble to 1 mM in DMSONot specified
IC₅₀ (HeLa cells, 48h with verapamil) Not specified1310 nM60 nM

Note: IC₅₀ values are provided for context on the cytotoxicity of fluorescent taxoid derivatives. The primary utility of this compound is in imaging rather than as a cytotoxic agent itself.

Core Mechanism of Action: Microtubule Stabilization

The foundational mechanism of this compound's biological effect resides in its paclitaxel component. Paclitaxel binds to the β-tubulin subunit of microtubules, effectively stabilizing the polymer and preventing the dynamic instability required for normal cellular function, particularly during cell division.[3][4] This hyper-stabilization of microtubules disrupts the formation and function of the mitotic spindle, leading to a prolonged arrest of the cell cycle in the G2/M phase.[3][5][6] Unable to resolve this mitotic block, the cell ultimately undergoes programmed cell death, or apoptosis.[2][4]

Experimental Protocols

Live-Cell Imaging of Microtubules with this compound

This protocol is adapted from methodologies for labeling microtubules in live HeLa cells.[1][2]

Materials:

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Live HeLa cells cultured on glass-bottom dishes

  • CO₂ incubator at 37°C

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in pre-warmed HBSS to a final concentration of 2 µM.[2]

  • Remove the culture medium from the HeLa cells and wash with HBSS.

  • Apply the this compound-containing HBSS to the live HeLa cells.

  • Incubate the cells for 1 hour at 37°C.[2]

  • After incubation, wash the cells with fresh HBSS to remove unbound this compound.

  • Apply fresh HBSS to the cells for imaging.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence.

Important Considerations:

  • This compound staining is not well-retained after cell fixation.[2]

  • The fluorescent signal of this compound in live cells diminishes rapidly upon exposure to light. Minimize light exposure to preserve the signal.[2]

Signaling Pathways and Visualizations

The stabilization of microtubules by the taxane (B156437) component of this compound initiates a cascade of signaling events that culminate in cell cycle arrest and apoptosis.

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell and Reagent Preparation cluster_labeling Labeling Protocol cluster_imaging Imaging P1 Culture HeLa cells on glass-bottom dishes L1 Wash cells with HBSS P1->L1 P2 Prepare 2 µM this compound in HBSS L2 Incubate cells with This compound for 1 hour at 37°C P2->L2 L1->L2 L3 Wash cells to remove unbound this compound L2->L3 I1 Image immediately with fluorescence microscope L3->I1

Caption: Workflow for labeling and imaging microtubules in live cells using this compound.

Taxane-Induced Signaling Pathway Leading to Apoptosis

The primary consequence of microtubule stabilization by taxanes is the disruption of mitosis. This mitotic arrest triggers a complex signaling network that ultimately decides the cell's fate.

G Flutax1 This compound (Taxane) Microtubules Microtubule Stabilization Flutax1->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle Caspase8 Caspase 8 Activation Microtubules->Caspase8 DED association SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC G2M G2/M Phase Arrest SAC->G2M JNK JNK/SAPK Pathway Activation G2M->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Apoptosis Apoptosis JNK->Apoptosis Bcl2->Apoptosis Caspase8->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Flutax 1 Staining in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flutax 1 is a green-fluorescent derivative of paclitaxel (B517696), a potent microtubule-stabilizing agent. This property makes this compound an invaluable tool for the direct visualization of microtubule dynamics in living cells.[1][2][3] By binding to the microtubule polymer, this compound allows for real-time imaging of the microtubule cytoskeleton using fluorescence microscopy. These application notes provide a detailed protocol for staining microtubules in live HeLa cells with this compound, along with technical data and troubleshooting guidelines to assist researchers, scientists, and drug development professionals in their cellular imaging studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValue
Fluorophore Type Fluorescein (B123965) derivative
Target Microtubules
Cell Permeability Yes
Excitation Maximum (λex) 495 nm
Emission Maximum (λem) 520 nm
Recommended Concentration 2 µM for HeLa cells
Incubation Time 1 hour at 37°C
Fixation Compatibility Not recommended; staining is lost upon fixation
Molecular Weight 1283.3 g/mol
Solubility Soluble to 100 mM in DMSO and ethanol
Mechanism of Action

This compound, like its parent compound paclitaxel, exerts its effects by directly binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.[1][4][5] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitosis. The covalent attachment of a fluorescein moiety to the paclitaxel core allows for the direct visualization of this interaction and the resulting stabilized microtubule network within living cells.

Flutax1_Mechanism cluster_cell HeLa Cell Flutax1_ext This compound Membrane Cell Membrane Flutax1_ext->Membrane Passive Diffusion Flutax1_int This compound Membrane->Flutax1_int Microtubule Microtubule Polymer (α- and β-tubulin) Tubulin_Dimers Tubulin Dimers Microtubule->Tubulin_Dimers Depolymerization (Inhibited) Stabilized_Microtubule Fluorescently Labeled Stabilized Microtubule Microtubule->Stabilized_Microtubule Stabilization Tubulin_Dimers->Microtubule Polymerization Flutax1_int->Microtubule Binds to β-tubulin

Mechanism of this compound action in HeLa cells.

Experimental Protocols

This section provides a detailed protocol for staining live HeLa cells with this compound.

Materials
  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Hanks' Balanced Salt Solution (HBSS) or other live-cell imaging buffer

  • Fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC filter set) and an environmental chamber.

Protocol

Flutax1_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Seed_Cells 1. Seed HeLa cells on glass-bottom dishes Prepare_Stock 2. Prepare 1 mM this compound stock solution in DMSO Prepare_Working 3. Prepare 2 µM this compound working solution in HBSS Wash_Cells 4. Wash cells with pre-warmed HBSS Incubate 5. Incubate with this compound working solution for 1 hr at 37°C Wash_Cells->Incubate Wash_Post_Stain 6. Wash cells twice with pre-warmed HBSS Incubate->Wash_Post_Stain Add_Imaging_Buffer 7. Add fresh pre-warmed HBSS to the cells Wash_Post_Stain->Add_Imaging_Buffer Image_Cells 8. Image using fluorescence microscope (λex 495 nm, λem 520 nm) Add_Imaging_Buffer->Image_Cells

Experimental workflow for this compound staining.

Step 1: Cell Seeding

  • The day before staining, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

Step 2: Preparation of this compound Solutions

  • Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution (2 µM): On the day of the experiment, dilute the 1 mM this compound stock solution to a final concentration of 2 µM in pre-warmed (37°C) HBSS or another appropriate live-cell imaging buffer. It is crucial to prepare this solution fresh.

Step 3: Staining Procedure

  • Aspirate the culture medium from the HeLa cells.

  • Gently wash the cells once with pre-warmed HBSS.

  • Aspirate the wash solution and add the 2 µM this compound working solution to the cells.

  • Incubate the cells for 1 hour in a humidified incubator at 37°C with 5% CO₂.

  • After incubation, aspirate the this compound working solution.

  • Wash the cells twice with pre-warmed HBSS to remove any unbound probe.

  • After the final wash, add fresh, pre-warmed HBSS to the cells for imaging.

Step 4: Live-Cell Imaging

  • Transfer the imaging dish to a fluorescence microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO₂.

  • Use a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).

  • Important: this compound is susceptible to photobleaching.[1][2] To minimize this, use the lowest possible excitation light intensity and the shortest possible exposure times that still provide a detectable signal.

  • Acquire images of the fluorescently labeled microtubule network.

Important Considerations
  • Live-Cell Only: this compound staining is not retained after cell fixation.[1][2] Therefore, this protocol is exclusively for live-cell imaging.

  • Photostability: The fluorescent signal of this compound diminishes rapidly upon exposure to light.[1][2] Minimize light exposure to the samples at all times.

  • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect staining quality and interpretation of microtubule dynamics.

Troubleshooting
IssuePossible CauseSuggested Solution
No or Weak Signal - Insufficient probe concentration.- Inadequate incubation time.- Photobleaching.- Optimize this compound concentration (e.g., try a range of 1-5 µM).- Increase incubation time (e.g., up to 2 hours).- Reduce excitation light intensity and exposure time during imaging.
High Background - Incomplete removal of unbound probe.- Autofluorescence from cell culture medium.- Ensure thorough washing after incubation.- Use a phenol (B47542) red-free imaging buffer like HBSS.
Cell Death/Morphology Changes - Cytotoxicity from the probe or DMSO.- Phototoxicity.- Ensure the final DMSO concentration is low (typically <0.1%).- Reduce the probe concentration or incubation time.- Minimize light exposure during imaging.

References

Live-Cell Imaging with Flutax-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1 is a green-fluorescent derivative of the anti-cancer drug paclitaxel (B517696) (Taxol) utilized for the direct visualization of microtubules in living cells.[1][2] As a member of the taxoid family of molecules, Flutax-1 binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization.[3][4][5] This property makes it an invaluable tool for real-time studies of microtubule dynamics, which are crucial for a variety of cellular processes including cell division, intracellular transport, and maintenance of cell structure.[6] These application notes provide detailed protocols for the use of Flutax-1 in live-cell imaging and summarize its key characteristics.

Mechanism of Action

Flutax-1 functions by binding to microtubules with high affinity, thereby stabilizing them against depolymerization.[1][7] This action is similar to that of its parent compound, paclitaxel, which is known to arrest cells in the G2/M phase of the cell cycle by disrupting normal microtubule dynamics required for mitotic spindle formation.[3][8] The fluorescent conjugation of Flutax-1 allows for the direct visualization of these effects on the microtubule cytoskeleton in real-time.

Mechanism of Flutax-1 Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Stabilization Flutax1 Flutax-1 Flutax1->Microtubule Binds to β-tubulin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Stabilized_Microtubule->Cell_Cycle_Arrest Disruption of Spindle Dynamics

Caption: Mechanism of Flutax-1 Action on Microtubules.

Quantitative Data Summary

The following table summarizes the key quantitative data for Flutax-1, essential for planning live-cell imaging experiments.

PropertyValueReference
Excitation Maximum (λex)~495 nm[1][7]
Emission Maximum (λem)~520 nm[1][7]
Binding Affinity (Ka)~10⁷ M⁻¹[1][7]
Molecular Weight1283.3 g/mol [1]
Purity≥95% (HPLC)[1]

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

  • Prepare a stock solution of Flutax-1 in a high-quality, anhydrous solvent such as DMSO or ethanol.[1]

  • A recommended stock concentration is 1-10 mM.

  • Store the stock solution at -20°C, protected from light and moisture.[1]

2. Working Solution Preparation:

  • Dilute the Flutax-1 stock solution to the desired final working concentration in an appropriate buffer or cell culture medium, such as Hank's Balanced Salt Solution (HBSS).[1]

  • The recommended working concentration for live-cell imaging is typically in the range of 100 nM to 2 µM.[1][2] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

Flutax-1 Live-Cell Imaging Workflow Cell_Culture 1. Culture cells to desired confluency Prepare_Flutax1 2. Prepare Flutax-1 working solution Cell_Culture->Prepare_Flutax1 Incubate 3. Incubate cells with Flutax-1 solution (e.g., 2 µM for 1 hour at 37°C) Prepare_Flutax1->Incubate Wash 4. Wash cells with fresh medium/buffer Incubate->Wash Image 5. Image live cells using fluorescence microscopy Wash->Image

Caption: General workflow for live-cell imaging with Flutax-1.

Step-by-Step Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Reagent Preparation: Prepare the Flutax-1 working solution by diluting the stock solution in pre-warmed cell culture medium or buffer. A starting concentration of 2 µM is recommended for many cell lines, such as HeLa cells.[1]

  • Incubation: Remove the culture medium from the cells and add the Flutax-1 working solution. Incubate the cells for approximately 1 hour at 37°C.[1] The optimal incubation time can vary and may need to be adjusted.

  • Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed culture medium or buffer to remove unbound Flutax-1.[1]

  • Imaging: Immediately proceed to image the live cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).[9]

Important Considerations:

  • Photostability: Flutax-1 staining in live cells can diminish rapidly upon exposure to light.[1] It is crucial to minimize light exposure to the sample before and during imaging to preserve the fluorescent signal.

  • Fixation: Flutax-1 staining is not well-retained after cell fixation.[1] Therefore, this probe is intended for live-cell imaging only.

  • pH Sensitivity: The fluorescence of Flutax-1 is pH-sensitive.[1] For more stable fluorescence across different pH environments, Flutax-2, which is conjugated to the pH-insensitive dye Oregon Green 488, may be a suitable alternative.[6]

  • Cytotoxicity: As a taxol derivative, Flutax-1 can affect cell cycle progression and induce apoptosis with prolonged exposure or at high concentrations.[8] It is advisable to use the lowest effective concentration and shortest incubation time necessary to achieve adequate staining for your imaging experiment.

Applications

Flutax-1 is a versatile tool for a range of applications in cell biology and drug development, including:

  • Direct visualization of the microtubule cytoskeleton. [1]

  • Studying the dynamics of microtubule polymerization and depolymerization.

  • Investigating the effects of anti-mitotic drugs on the cytoskeleton. [10]

  • Monitoring cell division and mitotic spindle formation. [11]

  • Screening for compounds that bind to the taxol site on microtubules. [10]

By providing a direct and dynamic view of the microtubule network, Flutax-1 enables researchers to gain deeper insights into the fundamental processes of cell life and the mechanisms of diseases such as cancer.

References

Application Notes and Protocols for Flutax 1 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a fluorescent derivative of paclitaxel, a potent anti-cancer drug that targets microtubules. As a green-fluorescent probe, this compound is an invaluable tool for the direct imaging of the microtubule cytoskeleton in living cells.[1][2] It binds with high affinity to microtubules, enabling researchers to visualize microtubule dynamics and organization in real-time using fluorescence microscopy.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in live-cell imaging experiments.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Weight 1283.3 g/mol [1][2]
Formula C₇₁H₆₆N₂O₂₁[1][2]
Appearance Powder[3]
Purity ≥95% (HPLC)[1][2]
Excitation Maximum (λex) 495 nm[1][2]
Emission Maximum (λem) 520 nm[1][2]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.[2][3]
Storage Store solid at -20°C. Store stock solutions in aliquots at -20°C.[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.[4]

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 100 µL of a 10 mM stock solution, weigh out 1.2833 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 100 µL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots tightly sealed at -20°C, protected from light.[4] Generally, stock solutions are usable for up to one month when stored properly.[4]

Protocol 2: Labeling Microtubules in Live HeLa Cells with this compound

This protocol provides a general procedure for staining microtubules in live HeLa cells. The optimal concentration and incubation time may vary depending on the cell type and experimental conditions.

Materials:

  • HeLa cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • 37°C incubator with 5% CO₂

Procedure:

  • Cell Culture: Plate HeLa cells on a suitable imaging vessel and culture until they reach the desired confluency.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed HBSS to the final desired working concentration. A typical starting concentration is 2 µM.[1] For example, to prepare 1 mL of 2 µM working solution from a 10 mM stock, add 0.2 µL of the stock solution to 1 mL of HBSS.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.[1]

  • Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed HBSS to remove unbound this compound.[1]

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set). It is crucial to minimize light exposure as this compound staining can photobleach rapidly.[1] Note: this compound staining is not well-retained after cell fixation.[1]

Mandatory Visualization

This compound Mechanism of Action

This compound, as a derivative of paclitaxel, functions by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics interferes with mitotic spindle formation, ultimately leading to cell cycle arrest and apoptosis. The diagram below illustrates the direct interaction of this compound with microtubules.

Flutax1_Mechanism cluster_cell Cellular Environment Flutax1 This compound Microtubule Microtubule Polymer Flutax1->Microtubule Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization

Caption: Mechanism of this compound action on microtubules.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the key steps involved in using this compound for labeling and imaging microtubules in living cells.

Flutax1_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare this compound Working Solution (e.g., 2 µM in HBSS) A->C B Culture Cells to Desired Confluency D Incubate Cells with This compound Working Solution B->D C->D E Wash Cells to Remove Unbound this compound D->E F Live-Cell Imaging with Fluorescence Microscope E->F

Caption: Workflow for microtubule labeling with this compound.

References

Flutax 1: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a fluorescent derivative of paclitaxel (B517696) (Taxol), a well-established microtubule-stabilizing agent.[1][2] By being fluorescently tagged, this compound allows for the direct visualization of microtubules in living cells, making it a valuable tool for investigating the dynamics and integrity of the microtubule cytoskeleton.[3] In neuroscience, where the structure and function of neurons are critically dependent on a stable microtubule network for processes such as axonal transport, dendritic plasticity, and overall cellular architecture, this compound offers a powerful method to study these fundamental aspects.

Microtubule dysfunction is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as in the aftermath of traumatic brain injury and stroke. While direct experimental data on the application of this compound in these specific disease models is limited in the public domain, its utility as a probe for microtubule stability provides a strong rationale for its use in these research areas. These application notes provide an overview of its mechanism, potential applications in neuroscience, and detailed protocols for its use.

Mechanism of Action

This compound, like its parent compound paclitaxel, binds to the β-tubulin subunit of microtubules.[4] This binding stabilizes the microtubule polymer, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization.[5] The fluorescein (B123965) moiety attached to paclitaxel allows for the direct imaging of these stabilized microtubules using fluorescence microscopy.

Signaling Pathway Visualization

Flutax1_Mechanism cluster_0 Microtubule Dynamics cluster_1 Effect of this compound Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Microtubule->Inhibition Inhibits Depolymerization Flutax_1 This compound Flutax_1->Microtubule Binds to β-tubulin Stabilized_Microtubule Stabilized Microtubule

Caption: Mechanism of this compound-mediated microtubule stabilization.

Applications in Neuroscience Research

While specific studies utilizing this compound in models of Alzheimer's, Parkinson's, TBI, or stroke are not widely reported, its core functionality lends itself to several key areas of investigation within neuroscience:

  • Visualizing Microtubule Architecture in Neurons: Detailed imaging of the microtubule network in axons, dendrites, and soma of cultured neurons.

  • Studying Axonal Transport: Assessing the integrity of microtubule tracks that are essential for the transport of organelles, vesicles, and proteins.

  • Investigating Neuronal Development and Plasticity: Observing changes in microtubule dynamics during neurite outgrowth, synaptogenesis, and synaptic plasticity.

  • Screening for Microtubule-Stabilizing/Destabilizing Compounds: Using this compound in competitive binding assays to identify new therapeutic agents that target microtubule dynamics.

  • Evaluating Neurotoxicity: Assessing the impact of potential neurotoxins on the microtubule cytoskeleton of neurons.

Data Presentation

The following table summarizes key quantitative data for this compound based on available literature and technical datasheets.

ParameterValueCell Type/SystemReference
Binding Affinity (Ka) ~ 107 M-1Microtubules
Excitation Maximum (λex) 495 nmIn solution
Emission Maximum (λem) 520 nmIn solution
Working Concentration 0.5 - 2 µMCultured Cells (e.g., PtK2, Neuro 2A, HeLa)
Incubation Time 1 - 20 hoursCultured Cells

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules in Cultured Neurons

This protocol is adapted from general methods for live-cell staining with this compound and can be optimized for specific neuronal cell types.

Materials:

  • This compound (Tocris Bioscience or equivalent)

  • DMSO (for stock solution)

  • Neuronal cell culture medium (e.g., Neurobasal medium with supplements)

  • Cultured neurons on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mM. Store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 1 µM).

  • Cell Incubation: Remove the culture medium from the neurons and replace it with the this compound-containing medium.

  • Incubate: Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing (Optional but Recommended): For clearer imaging, the this compound-containing medium can be removed, and the cells can be washed once with pre-warmed culture medium.

  • Imaging: Image the live cells using a fluorescence microscope. It is crucial to minimize light exposure to prevent phototoxicity and photobleaching, as the this compound signal can diminish rapidly.

Note: this compound staining is generally not well-retained after cell fixation. Therefore, live-cell imaging is the primary application.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Cultured Neurons on Glass-Bottom Dish Prepare_Flutax1 Prepare this compound Working Solution (e.g., 1 µM) Start->Prepare_Flutax1 Incubate_Cells Incubate Neurons with this compound (1-4 hours at 37°C) Prepare_Flutax1->Incubate_Cells Wash_Cells Wash with Fresh Medium (Optional) Incubate_Cells->Wash_Cells Image_Cells Live-Cell Fluorescence Microscopy (Minimize Light Exposure) Wash_Cells->Image_Cells Analyze_Data Image Analysis: - Microtubule Integrity - Network Morphology Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: General workflow for live-cell imaging of microtubules using this compound.

Logical Relationships in Neuroscience Applications

The utility of this compound in neuroscience research is based on the logical connection between microtubule stability and neuronal health.

Logical_Relationship Neuro_Disease Neurodegenerative Disease (e.g., Alzheimer's, Parkinson's) MT_Instability Microtubule Destabilization Neuro_Disease->MT_Instability Neuronal_Dysfunction Neuronal Dysfunction (e.g., Axonal Transport Deficits) MT_Instability->Neuronal_Dysfunction Flutax1_Tool This compound as a Research Tool Visualize_MT Visualize Microtubule Integrity Flutax1_Tool->Visualize_MT Screen_Compounds Screen for Microtubule Stabilizing Compounds Flutax1_Tool->Screen_Compounds Visualize_MT->MT_Instability Investigates Screen_Compounds->MT_Instability Aims to correct

Caption: Logical framework for using this compound in neuroscience research.

Conclusion

This compound is a potent and direct tool for the visualization of microtubule networks in living cells. For neuroscience researchers, it provides an invaluable method to study the role of microtubule dynamics and stability in neuronal function and to investigate the pathological consequences of microtubule destabilization in a variety of neurological disorders. While direct application in specific disease models remains an emerging area, the protocols and principles outlined here provide a solid foundation for its use in advancing our understanding of the neuronal cytoskeleton in health and disease.

References

Application Notes and Protocols: Combining Flutax 1 with Other Fluorescent Probes for Advanced Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a green-fluorescent derivative of paclitaxel, a potent microtubule-stabilizing agent. By binding to microtubules, this compound allows for the direct visualization of their dynamics and organization within living cells.[1][2][3] Its utility can be significantly enhanced by combining it with other fluorescent probes that target different subcellular structures or report on specific cellular functions. This document provides detailed application notes and protocols for the simultaneous use of this compound with other live-cell fluorescent probes to enable multi-parameter imaging studies. Such approaches are invaluable for investigating the intricate interplay between the microtubule cytoskeleton and other organelles in various cellular processes and in response to therapeutic agents.

Given that this compound staining is not retained after fixation, all protocols described herein are for live-cell imaging.[1][3]

Spectral Properties of this compound

A key consideration for multi-color imaging is the spectral compatibility of the chosen fluorophores. This compound exhibits excitation and emission maxima suitable for standard green channel imaging.

PropertyWavelength (nm)
Excitation Maximum ~495
Emission Maximum ~520
Table 1: Spectral Properties of this compound.

Application Note 1: Co-visualization of Microtubules and Mitochondria

Objective: To simultaneously image the microtubule network and mitochondria in living cells to study their spatial relationship and dynamic interactions. This is crucial for understanding processes such as mitochondrial trafficking, which is heavily dependent on the microtubule cytoskeleton.

Selected Probes:

  • Microtubules: this compound (Green Fluorescence)

  • Mitochondria: MitoTracker™ Red CMXRos (Red Fluorescence)

Rationale for Probe Selection: MitoTracker™ Red CMXRos is a red-fluorescent dye that accumulates in mitochondria of live cells and is well-retained. Its emission spectrum has minimal overlap with that of this compound, making it an excellent candidate for dual-color imaging.

Experimental Protocol: Co-staining with this compound and MitoTracker™ Red CMXRos

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound

  • MitoTracker™ Red CMXRos

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Fluorescence microscope with appropriate filter sets for green and red fluorescence

Stock Solution Preparation:

  • This compound Stock (1 mM): Prepare a 1 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

  • MitoTracker™ Red CMXRos Stock (1 mM): Reconstitute a 50 µg vial in high-quality DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light.

Staining Procedure:

  • Culture cells to the desired confluency on a glass-bottom dish.

  • Prepare the MitoTracker™ Staining Solution by diluting the 1 mM stock solution to a final concentration of 50-200 nM in pre-warmed serum-free medium or HBSS.

  • Remove the culture medium from the cells and add the MitoTracker™ Staining Solution.

  • Incubate for 15-45 minutes at 37°C.

  • During the last 15 minutes of the MitoTracker™ incubation, prepare the This compound Staining Solution . Dilute the 1 mM this compound stock to a final concentration of 1-2 µM in pre-warmed HBSS.

  • Remove the MitoTracker™ Staining Solution and wash the cells once with pre-warmed HBSS.

  • Add the this compound Staining Solution to the cells.

  • Incubate for 30-60 minutes at 37°C.

  • Remove the this compound Staining Solution and wash the cells twice with pre-warmed HBSS.

  • Add fresh pre-warmed HBSS or imaging medium to the cells.

  • Proceed immediately to live-cell imaging.

Imaging Parameters:

  • This compound (Green Channel): Excitation ~488 nm, Emission ~500-550 nm

  • MitoTracker™ Red CMXRos (Red Channel): Excitation ~579 nm, Emission ~599 nm

  • Acquire images sequentially to minimize bleed-through.

  • Minimize light exposure to reduce phototoxicity and photobleaching, as this compound signal can diminish rapidly.

Quantitative Data Presentation

Table 2: Quantitative Colocalization Analysis of this compound and MitoTracker™ Red CMXRos.

Cell Line Treatment Pearson's Correlation Coefficient (PCC) Manders' Overlap Coefficient (MOC)
HeLa Untreated Data Not Available Data Not Available
U2OS Drug A Data Not Available Data Not Available
Neuronal Cells Control Data Not Available Data Not Available

Workflow for Co-visualization of Microtubules and Mitochondria

G cluster_prep Cell & Reagent Preparation cluster_staining Staining Procedure cluster_imaging Imaging & Analysis cell_culture Culture cells on glass-bottom dish stain_mito Incubate with MitoTracker™ (15-45 min) cell_culture->stain_mito mitotracker_prep Prepare MitoTracker™ Working Solution (50-200 nM) mitotracker_prep->stain_mito flutax_prep Prepare this compound Working Solution (1-2 µM) stain_flutax Incubate with This compound (30-60 min) flutax_prep->stain_flutax wash1 Wash with HBSS stain_mito->wash1 wash1->stain_flutax wash2 Wash with HBSS (2x) stain_flutax->wash2 live_imaging Live-Cell Imaging (Sequential Acquisition) wash2->live_imaging data_analysis Quantitative Colocalization Analysis live_imaging->data_analysis

Caption: Workflow for simultaneous labeling of microtubules and mitochondria.

Application Note 2: Visualizing Microtubule Organization Relative to the Nucleus

Objective: To simultaneously image the microtubule cytoskeleton and the cell nucleus in live cells. This is fundamental for studies of cell cycle, mitosis, and nuclear positioning.

Selected Probes:

  • Microtubules: this compound (Green Fluorescence)

  • Nucleus: Hoechst 33342 (Blue Fluorescence)

Rationale for Probe Selection: Hoechst 33342 is a cell-permeant DNA stain that is excited by UV light and emits blue fluorescence, making it spectrally distinct from this compound. It is widely used for nuclear counterstaining in live-cell imaging. Recent studies have shown that with optimized low concentrations, Hoechst 33342 can be used for long-term live-cell imaging with minimal cytotoxicity.

Experimental Protocol: Co-staining with this compound and Hoechst 33342

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound

  • Hoechst 33342

  • Anhydrous DMSO

  • Deionized water

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Fluorescence microscope with appropriate filter sets for blue and green fluorescence

Stock Solution Preparation:

  • This compound Stock (1 mM): Prepare a 1 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

  • Hoechst 33342 Stock (10 mg/mL): Dissolve 100 mg of Hoechst 33342 in 10 mL of deionized water. Store at 2-6°C for up to 6 months.

Staining Procedure:

  • Culture cells to the desired confluency on a glass-bottom dish.

  • Prepare the This compound Staining Solution by diluting the 1 mM stock to a final concentration of 1-2 µM in pre-warmed HBSS.

  • Remove the culture medium, wash once with HBSS, and add the this compound Staining Solution to the cells.

  • Incubate for 30-60 minutes at 37°C.

  • During the last 5-15 minutes of the this compound incubation, add Hoechst 33342 directly to the staining solution at a final concentration of 1 µg/mL.

  • Remove the staining solution and wash the cells three times with pre-warmed HBSS.

  • Add fresh pre-warmed HBSS or imaging medium to the cells.

  • Proceed immediately to live-cell imaging.

Imaging Parameters:

  • Hoechst 33342 (Blue Channel): Excitation ~350 nm, Emission ~461 nm

  • This compound (Green Channel): Excitation ~488 nm, Emission ~500-550 nm

  • Acquire images sequentially.

Quantitative Data Presentation

Table 3: Quantitative Analysis of Microtubule Proximity to the Nuclear Periphery.

Cell Line Cell Cycle Stage Average Distance of Microtubule Plus-Ends to Nuclear Envelope (µm)
HeLa Interphase Data Not Available
HeLa Prophase Data Not Available
U2OS Interphase Data Not Available

Logical Flow for Microtubule and Nuclear Staining

G start Start: Live cells on glass-bottom dish stain_flutax Incubate with this compound (1-2 µM in HBSS) for 30-60 min at 37°C start->stain_flutax add_hoechst Add Hoechst 33342 (1 µg/mL final conc.) for last 5-15 min stain_flutax->add_hoechst wash Wash cells 3x with pre-warmed HBSS add_hoechst->wash image Image immediately in fresh imaging medium wash->image analyze Analyze microtubule organization relative to the nucleus image->analyze end End analyze->end

Caption: Protocol for co-labeling microtubules and nuclei in live cells.

Application Note 3: Investigating Microtubule-Organelle Interactions via FRET

Objective: To use Förster Resonance Energy Transfer (FRET) microscopy to detect close proximity (<10 nm) between microtubules and a specific protein of interest, potentially localized to an organelle. This provides evidence for direct molecular interactions.

Potential FRET Pair:

  • Donor: this compound (conjugated to microtubules)

  • Acceptor: A red fluorescent protein (e.g., mCherry) fused to a protein of interest.

Rationale for FRET Pair Selection: this compound's emission spectrum (~520 nm) overlaps with the excitation spectrum of red fluorescent proteins like mCherry (excitation max ~587 nm). This spectral overlap is a prerequisite for FRET. FRET will only occur if the mCherry-tagged protein is within the Förster distance of the this compound-labeled microtubule, indicating a very close association.

Experimental Protocol: FRET Microscopy with this compound and mCherry

Materials:

  • Live cells expressing an mCherry-fusion protein of interest, cultured on glass-bottom dishes

  • This compound

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • A FRET-capable fluorescence microscope (e.g., with sensitized emission or acceptor photobleaching capabilities)

Staining and Imaging Procedure:

  • Culture cells expressing the mCherry-fusion protein on a glass-bottom dish.

  • Prepare a This compound Staining Solution (1-2 µM in HBSS) and incubate with the cells for 30-60 minutes at 37°C.

  • Wash cells twice with pre-warmed HBSS and replace with fresh imaging medium.

  • Acquire images using a FRET microscopy protocol. A common method is sensitized emission: a. Donor Channel Image: Excite at ~488 nm, detect at ~500-550 nm. b. Acceptor Channel Image: Excite at ~587 nm, detect at >610 nm. c. FRET Channel Image: Excite at ~488 nm (donor excitation), detect at >610 nm (acceptor emission).

  • Perform necessary corrections for spectral bleed-through.

  • Calculate the FRET efficiency on a pixel-by-pixel basis using appropriate software and algorithms.

Quantitative Data Presentation

Table 4: FRET Analysis of this compound and mCherry-Tagged Protein.

FRET Parameter Value
Donor This compound
Acceptor mCherry
Förster Distance (R₀) Not Determined
Measured FRET Efficiency (E) Data Not Available
Calculated Inter-probe Distance (r) Data Not Available

(Note: The Förster distance (R₀) for the this compound-mCherry pair has not been experimentally determined in the searched literature and would need to be calculated or estimated based on spectral properties. This table provides a template for presenting FRET data.)

Signaling Pathway for FRET Detection

FRET_Pathway cluster_excitation Excitation cluster_donor Donor cluster_acceptor Acceptor cluster_emission Emission ExcitationLight Excitation Light (~488 nm) Flutax1 This compound (on Microtubule) ExcitationLight->Flutax1 Absorption mCherry mCherry-Protein (Proximal) Flutax1->mCherry FRET (r < 10nm) DonorEmission Donor Emission (~520 nm) Flutax1->DonorEmission Fluorescence (No FRET) AcceptorEmission Sensitized Emission (>610 nm) mCherry->AcceptorEmission FRET Signal

Caption: Principle of FRET between this compound and a red fluorescent protein.

Additional Co-staining Protocols

The modular nature of live-cell imaging allows for the combination of this compound with various other probes. The following table summarizes potential combinations and provides key parameters based on individual probe protocols. Note: These are starting points, and optimization for specific cell types and experimental conditions is highly recommended.

Table 5: Summary of Potential Co-staining Protocols with this compound.

Target Organelle Recommended Probe Probe Ex/Em (nm) Probe Conc. Incubation Time Notes
Lysosomes LysoTracker™ Red DND-99 577/590 50-75 nM 30-60 min Stain acidic compartments. Co-incubation with this compound is possible.

| Endoplasmic Reticulum | ER-Tracker™ Red | 587/615 | ~1 µM | 15-30 min | Stains the ER network. Sequential staining is recommended. |

Conclusion

Combining this compound with other fluorescent probes is a powerful strategy for dissecting the complex and dynamic organization of the cell. The protocols and guidelines presented here provide a framework for designing and executing multi-color live-cell imaging experiments. Successful implementation will allow researchers to gain deeper insights into the role of the microtubule cytoskeleton in cellular health and disease, and to quantitatively assess the effects of novel therapeutic compounds on these intricate systems.

References

Application Notes and Protocols for Imaging Flutax-1 Stained Cells with Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutax-1 is a fluorescent derivative of paclitaxel (B517696) (Taxol), a well-established anti-cancer drug that stabilizes microtubules.[1] This fluorescent probe allows for the direct visualization of microtubules in living cells, making it a valuable tool for studying microtubule dynamics, the effects of microtubule-targeting agents, and related cellular processes. Flutax-1 is a green-fluorescent taxol derivative that binds to microtubules with high affinity.[2] These application notes provide a detailed protocol for staining live cells with Flutax-1 and acquiring high-quality images using confocal microscopy.

Mechanism of Action

Paclitaxel and its derivatives, including Flutax-1, bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and suppressing its dynamic instability. The consequence of this stabilization is the disruption of mitotic spindle formation, leading to cell cycle arrest and apoptosis. The conjugation of a fluorophore to the taxoid core allows for the direct visualization of these stabilized microtubules.

Flutax1 Flutax-1 betaTubulin β-tubulin subunit (in microtubule) Flutax1->betaTubulin binds to Microtubule Microtubule Flutax1->Microtubule stabilizes betaTubulin->Microtubule part of Stabilization Stabilization Microtubule->Stabilization Depolymerization Depolymerization Inhibition Stabilization->Depolymerization Dynamics Suppression of Microtubule Dynamics Stabilization->Dynamics MitoticSpindle Mitotic Spindle Disruption Dynamics->MitoticSpindle CellCycleArrest Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Flutax-1 action.

Quantitative Data

The following table summarizes the key properties of Flutax-1.

PropertyValueReference
Chemical Name 7-O-[N-(4Fluoresceincarbonyl)-L-alanyl]Taxol
Molecular Weight 1283.3 g/mol
Molecular Formula C71H66N2O21
Excitation Maximum (λex) 495 nm
Emission Maximum (λem) 520 nm
Purity ≥95%
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at -20°C

Experimental Protocols

1. Reagent Preparation

  • Flutax-1 Stock Solution (1 mM):

    • Bring the vial of Flutax-1 to room temperature before opening.

    • Dissolve the contents in an appropriate volume of DMSO to achieve a 1 mM stock solution. For example, for 1 mg of Flutax-1 (MW = 1283.3), add 779 µL of DMSO.

    • Mix thoroughly by vortexing.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate complete cell culture medium for the cell line being used.

  • Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable live-cell imaging buffer.

2. Live-Cell Staining Protocol

This protocol is optimized for live-cell imaging as Flutax-1 staining is not well-retained after cell fixation.

  • Cell Seeding: Plate cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) to allow for high-resolution imaging. Grow cells to the desired confluency (typically 50-70%).

  • Preparation of Staining Solution:

    • Warm the required volume of cell culture medium or HBSS to 37°C.

    • Dilute the 1 mM Flutax-1 stock solution into the pre-warmed medium to a final working concentration of 2 µM. Mix well by gentle inversion.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the Flutax-1 staining solution to the cells.

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Washing:

    • Carefully aspirate the staining solution.

    • Gently wash the cells two to three times with pre-warmed HBSS or imaging buffer to remove unbound Flutax-1.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed immediately to confocal microscopy. It is crucial to minimize light exposure to the stained cells as the fluorescent signal of Flutax-1 diminishes rapidly upon exposure to light.

cluster_prep Preparation cluster_stain Staining cluster_image Imaging Seed Seed cells on imaging dish PrepareStain Prepare 2 µM Flutax-1 staining solution AddStain Add staining solution to cells PrepareStain->AddStain Incubate Incubate for 1 hour at 37°C AddStain->Incubate Wash Wash cells with pre-warmed HBSS Incubate->Wash AddBuffer Add fresh imaging buffer Wash->AddBuffer Image Image immediately with confocal microscope AddBuffer->Image

Caption: Live-cell staining workflow.

3. Confocal Microscopy Imaging Parameters

The following are recommended starting parameters for imaging Flutax-1 stained cells. These may need to be optimized for your specific instrument and experimental conditions.

ParameterRecommended Setting
Excitation Laser 488 nm or 496 nm Argon laser line
Emission Filter 510-540 nm bandpass filter
Pinhole Set to 1 Airy Unit (AU) for optimal confocality
Objective High numerical aperture (NA ≥ 1.3) oil immersion objective (e.g., 60x or 100x)
Detector Gain Adjust to achieve a good signal-to-noise ratio without saturating the signal
Scan Speed Use a moderate scan speed to balance signal and photobleaching
Image Resolution 1024 x 1024 pixels or higher for detailed morphology
Averaging Line averaging (2-4x) can improve signal-to-noise, but may increase photobleaching

Important Considerations:

  • Photobleaching: Flutax-1 is susceptible to photobleaching. To minimize this, use the lowest possible laser power that provides an adequate signal, reduce the exposure time, and limit the number of z-slices and time points acquired.

  • Live-Cell Maintenance: For time-lapse imaging, ensure the use of a stage-top incubator to maintain the cells at 37°C and 5% CO2.

  • Controls: Include unstained control cells to assess background fluorescence and cells treated with a vehicle control (DMSO) to ensure the solvent does not affect microtubule structure.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal/No Staining Inadequate staining time or concentrationIncrease incubation time or Flutax-1 concentration.
Inactive Flutax-1Use a fresh aliquot of Flutax-1 stock solution.
Incorrect microscope settingsEnsure the correct laser line and emission filter are being used.
High Background Incomplete removal of unbound Flutax-1Increase the number and duration of washing steps.
Flutax-1 precipitationEnsure the stock solution is fully dissolved and the working solution is well-mixed. Prepare fresh working solutions.
Rapid Photobleaching High laser power or prolonged exposureReduce laser power and exposure time. Use a more sensitive detector if available. Minimize the number of images acquired.
Cell Toxicity High Flutax-1 concentration or prolonged incubationReduce the concentration of Flutax-1 and/or the incubation time. Ensure the final DMSO concentration is low (<0.5%).

By following these guidelines, researchers can effectively utilize Flutax-1 to visualize microtubule structures and dynamics in living cells, providing valuable insights into cellular processes and the effects of microtubule-targeting drugs.

References

Troubleshooting & Optimization

issues with Flutax 1 signal retention after fixation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting protocols and answers to frequently asked questions regarding issues with Flutax-1 signal retention after fixation.

Frequently Asked Questions (FAQs)

Q1: Why is my Flutax-1 signal completely lost after fixation?

Flutax-1 is a fluorescent taxoid derivative designed specifically for labeling microtubules in live cells . Its binding affinity and fluorescence are sensitive to the conformational state of tubulin within the microtubule polymer. Chemical fixation, particularly with aldehydes (like paraformaldehyde) or alcohols (like methanol), alters the protein structure of tubulin. This process can disrupt the specific binding site of Flutax-1 or quench its fluorescence, leading to a complete loss of signal. One supplier explicitly notes that Flutax-1 staining is not retained at all after fixation.

Q2: If Flutax-1 cannot be used for fixed cells, what is the alternative for visualizing microtubules post-fixation?

The standard and most reliable method for visualizing microtubules in fixed cells is immunofluorescence . This technique involves using a primary antibody that specifically binds to a tubulin subunit (e.g., anti-α-tubulin or anti-β-tubulin antibody) followed by a fluorescently labeled secondary antibody that binds to the primary antibody. This method provides a robust and stable signal that is compatible with a wide range of fixation protocols.

Q3: What is the best fixation method to preserve microtubule structure for immunofluorescence?

The optimal fixation method depends on the experimental goal, as different fixatives have distinct effects on microtubule integrity and antibody accessibility. Generally, a combination of a crosslinking agent and a solvent is recommended for preserving the fine structure of the microtubule network.[1][2]

  • Glutaraldehyde: Considered the best for preserving microtubule ultrastructure. However, it can increase background autofluorescence.

  • Methanol (B129727): Often preferred over paraformaldehyde for microtubule visualization as it can better preserve the delicate filament structures.[1][3]

  • Paraformaldehyde (PFA): While excellent for preserving many cellular structures, PFA alone does not fix microtubules well and can lead to poor morphology.[1]

  • Sequential Fixation: A common strategy involves a light PFA fixation to preserve the general cell structure, followed by cold methanol to fix the microtubule network.[2]

Using a microtubule-stabilizing buffer (MTSB) during the fixation process is critical to prevent the depolymerization of microtubules before they are adequately fixed.[4][5]

Q4: I see a weak or patchy microtubule signal even with immunofluorescence. What could be the cause?

Weak or uneven staining after fixation and immunolabeling can result from several factors.[6] The primary cause is often suboptimal fixation or permeabilization. High levels of soluble tubulin monomers in the cytoplasm can also create background noise, obscuring the filamentous network. A pre-extraction step can help remove this soluble background, leading to a clearer visualization of the microtubules.[3][4]

Troubleshooting Guides & Protocols

Troubleshooting Workflow for Poor Microtubule Staining

If you are experiencing poor signal after attempting to stain microtubules in fixed cells, this decision tree can help diagnose the issue.

G start Poor or No Microtubule Signal After Fixation & Staining cause1 Are you using Flutax-1 on fixed cells? start->cause1 Check Probe cause2 Is Microtubule structure poorly preserved? start->cause2 Check Protocol cause3 Is background signal high? start->cause3 Check Protocol cause4 Is overall signal just weak? start->cause4 Check Reagents sol1 Solution: Flutax-1 is for live cells only. Switch to Immunofluorescence using anti-tubulin antibodies. cause1->sol1 sol2 Solution: Optimize fixation protocol. Use a microtubule-stabilizing buffer (MTSB). Consider Glutaraldehyde or cold Methanol fixation. cause2->sol2 sol3 Solution: Add a pre-permeabilization (extraction) step before fixation to remove soluble tubulin monomers. cause3->sol3 sol4 Solution: Titrate primary and secondary antibodies. Check antibody datasheets for validated fixation methods. Use an anti-fade mounting medium. cause4->sol4

Caption: Troubleshooting decision tree for microtubule staining issues.
Comparison of Fixation Methods for Microtubules

The choice of fixative is a critical step in preserving microtubule structure for imaging. This table summarizes the advantages and disadvantages of common methods used in preparation for immunofluorescence.

Fixative/MethodConcentration & TimeAdvantagesDisadvantagesRecommendation
Methanol (cold) 100% at -20°C for 5-10 minGood preservation of microtubule filaments; simultaneous fixation and permeabilization.[3]Can destroy some protein epitopes; causes chromosomes to appear "puffed".[1]Excellent for visualizing microtubules with compatible antibodies.
Paraformaldehyde (PFA) 2-4% in PBS or MTSB for 10-15 minPreserves general cell structure and soluble proteins well.[1]Does not preserve microtubule morphology well; filaments can appear distorted or disappear.[1]Not recommended as a standalone fixative for high-resolution microtubule imaging.
Glutaraldehyde 0.2-1% in MTSB for 10 minExcellent preservation of microtubule ultrastructure; considered the "gold standard" for morphology.[1]Significantly increases background autofluorescence; may mask antibody epitopes.Best for high-resolution imaging where morphology is critical. Requires a sodium borohydride (B1222165) quenching step.
Sequential PFA + Methanol 2-4% PFA for 10 min, then 100% Methanol at -20°C for 5 minBalances preservation of overall cell structure with good microtubule fixation.[2]Multi-step process.A robust and widely applicable compromise for co-localization studies.

Experimental Protocols

Recommended Protocol: Pre-extraction and Fixation for Microtubule Immunofluorescence

This protocol is designed to maximize the quality of microtubule staining by first removing the soluble tubulin pool and then using a fixative combination that preserves the filament network.

G cluster_pre Pre-Fixation cluster_fix Fixation cluster_immuno Immunostaining wash1 1. Wash Cells (Warm PBS or MTSB) extract 2. Pre-extract (Permeabilize) (MTSB + 0.1-0.5% Triton X-100) 1-2 min at 37°C wash1->extract wash2 3. Wash Cells (Warm MTSB, no detergent) extract->wash2 fix 4. Fix Cells (e.g., 0.5% Glutaraldehyde + 2% PFA in MTSB) 10 min at RT wash2->fix quench 5. Quench (if using Glutaraldehyde) (0.1% Sodium Borohydride in PBS) 2x for 5 min fix->quench post_fix 6. Post-Fix/Permeabilize (Cold Methanol, -20°C) 5 min quench->post_fix block 7. Block (e.g., 5% BSA in PBS) 1 hour at RT post_fix->block primary_ab 8. Primary Antibody Incubation (e.g., anti-α-tubulin) Overnight at 4°C block->primary_ab secondary_ab 9. Secondary Antibody Incubation (Fluorescently labeled) 1 hour at RT primary_ab->secondary_ab mount 10. Mount (With anti-fade reagent) secondary_ab->mount

Caption: Recommended experimental workflow for microtubule immunofluorescence.

Detailed Methodologies:

  • Prepare Buffers:

    • 1x PBS (Phosphate-Buffered Saline): Standard formulation.

    • MTSB (Microtubule-Stabilizing Buffer): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 5 mM EGTA. Warm to 37°C before use.

    • Extraction Buffer: MTSB containing 0.1-0.5% Triton X-100.

    • Fixative Solution: 2% Paraformaldehyde (PFA) + 0.5% Glutaraldehyde in MTSB. Prepare fresh.

    • Quenching Solution: 0.1% Sodium Borohydride in PBS. Prepare fresh.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Protocol Steps:

    • Gently wash cells cultured on coverslips twice with warm (37°C) PBS or MTSB to remove culture medium.

    • To remove soluble tubulin, incubate the cells in warm Extraction Buffer for 1-2 minutes.[4]

    • Immediately wash the cells twice with warm MTSB (without detergent) to remove the Triton X-100.

    • Add the Fixative Solution and incubate for 10 minutes at room temperature.

    • Wash twice with PBS. If using glutaraldehyde, add the Quenching Solution and incubate for 5 minutes. Repeat this step once. This reduces autofluorescence from the glutaraldehyde.

    • Wash twice with PBS. Add ice-cold (-20°C) methanol and incubate for 5 minutes at -20°C.[3] This step further fixes and permeabilizes the cells.

    • Wash three times with PBS.

    • Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

    • Incubate with a primary anti-tubulin antibody diluted in Blocking Buffer (as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.

    • Wash cells three times with PBS.

    • Incubate with a fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS, protected from light.

    • Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.

References

Technical Support Center: Optimizing Flutax-1 Signal-to-Noise Ratio in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) when using Flutax-1 for live-cell imaging of microtubules.

Frequently Asked Questions (FAQs)

Q1: What is Flutax-1 and how does it work?

Flutax-1 is a green-fluorescent derivative of paclitaxel (B517696) (Taxol).[1][2] It works by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. The attached fluorescein (B123965) molecule allows for the direct visualization of the microtubule cytoskeleton in living cells using fluorescence microscopy.[1][2]

Q2: What are the excitation and emission maxima for Flutax-1?

The approximate excitation maximum is 495 nm, and the emission maximum is 520 nm.[1]

Q3: Can Flutax-1 be used on fixed cells?

No, Flutax-1 staining is not retained after fixation.[1] It is designed exclusively for labeling microtubules in live cells.[1]

Q4: How stable is the Flutax-1 signal?

Flutax-1 is known to be sensitive to photobleaching, meaning the fluorescent signal diminishes rapidly upon exposure to light.[1] It is crucial to minimize light exposure to the sample during both incubation and imaging.[1] For applications requiring higher photostability, other probes like Flutax-2 or far-red dyes such as Tubulin Tracker Deep Red might be considered.[3]

Q5: What are the primary causes of a low signal-to-noise ratio with Flutax-1?

A low SNR can result from several factors:

  • High Background: Caused by unbound dye, cellular autofluorescence, or non-specific binding.

  • Low Signal: Due to insufficient dye concentration, short incubation times, excessive photobleaching, or poor cell health.[4]

  • Phototoxicity: Excessive light exposure can damage cells, leading to artifacts and reduced signal.[5][6][7]

Troubleshooting Guide

This section addresses common problems encountered during Flutax-1 staining and provides systematic solutions.

Problem 1: High Background Fluorescence

High background can obscure the microtubule structures, making analysis difficult.

Q: How can I identify the source of high background?

Start by imaging an unstained control sample (cells that have not been incubated with Flutax-1) using the exact same imaging settings.[8]

  • If the unstained sample is bright, the primary issue is likely cellular autofluorescence .

  • If the unstained sample is dark, the background is likely caused by excess unbound dye or non-specific binding .[8]

Q: My background is high due to unbound dye. How can I fix this?

  • Optimize Washing Steps: While some protocols suggest no-wash steps are possible, introducing gentle wash steps after incubation can significantly reduce background from unbound dye.[9][10] Wash cells 2-3 times with fresh, pre-warmed imaging medium.

  • Reduce Dye Concentration: Using a concentration that is too high is a common cause of background fluorescence.[11][12] Perform a titration to find the lowest effective concentration.[12]

  • Check for Dye Precipitation: High concentrations of lipophilic dyes can sometimes form precipitates that appear as bright, non-specific dots.[13] Ensure the dye is fully dissolved in the working solution and consider reducing the concentration.[13]

Q: How can I reduce background from cellular autofluorescence?

  • Use Proper Imaging Media: Standard culture media containing phenol (B47542) red, vitamins, and other components can be highly fluorescent. Switch to a phenol red-free, low-fluorescence imaging medium (e.g., FluoroBrite™ DMEM) for the staining and imaging steps.[14]

  • Optimize Imaging Settings: Use the narrowest possible filter set for the fluorescein channel to exclude autofluorescence from other wavelengths.

  • Consider Alternative Fluorophores: If autofluorescence in the green spectrum is too high for your cell type, consider using a red-shifted microtubule probe like ViaFluor® 647 or Tubulin Tracker Deep Red, as cellular autofluorescence is often lower at longer wavelengths.[3][9][12]

Problem 2: Low or Weak Fluorescent Signal

A weak signal makes it difficult to resolve fine microtubule details.

Q: My microtubule signal is very dim. What should I do?

  • Increase Dye Concentration: The signal may be weak because the dye concentration is too low to saturate binding sites. Try incrementally increasing the concentration.[12] See the table below for starting recommendations.

  • Increase Incubation Time: Binding is time-dependent. Extending the incubation period can allow more dye to bind to microtubules, increasing the signal.[15]

  • Check Cell Health: Unhealthy or dying cells can exhibit altered microtubule structures and poor dye uptake. Ensure cells are healthy and not overly confluent before staining.[5]

  • Optimize Imaging System: Maximize the efficiency of your light path. Use a high numerical aperture (NA) objective and a sensitive detector (e.g., a cooled CCD or sCMOS camera) to capture as many emitted photons as possible.[4][5]

Problem 3: Rapid Photobleaching and Phototoxicity

Flutax-1's sensitivity to light can lead to rapid signal loss and cell damage.

Q: My signal disappears quickly during time-lapse imaging. How can I prevent this?

  • Minimize Light Exposure: This is the most critical factor.[1]

    • Use the lowest possible excitation light intensity that still provides a usable signal.[5]

    • Use the shortest possible exposure time.[4][5]

    • Reduce the frequency of image acquisition (increase the time interval) in time-lapse experiments.

  • Use Antifade Reagents: Consider adding a live-cell compatible antifade reagent, such as ProLong™ Live Antifade Reagent, to the imaging medium to reduce photobleaching.[14]

  • Avoid Illumination Overhead: Ensure your imaging software and hardware are synchronized to illuminate the sample only when the camera is actively acquiring an image. Mechanical shutters can have delays that lead to unnecessary light exposure.[16]

Q: I see signs of cell stress (blebbing, rounding, detachment) during imaging. What's wrong?

This is likely due to phototoxicity, where the excitation light damages the cells.[5][7]

  • Reduce Overall Light Dose: Implement all the strategies listed above to minimize light exposure. The total dose of photons delivered to the sample is a key factor in phototoxicity.[16]

  • Use Longer Wavelength Dyes: If possible, switch to far-red fluorescent probes.[3] Longer wavelength light is generally less energetic and causes less damage to cells.[14][17]

  • Optimize Culture Conditions: Culturing cells in a medium supplemented with antioxidants like Trolox may help mitigate oxidative stress caused by imaging.[17]

Data Presentation & Protocols

Recommended Starting Parameters for Flutax-1 Staining

The optimal conditions can vary significantly between cell types. This table provides a starting point for optimization.

ParameterRecommended RangeKey Consideration
Flutax-1 Concentration 50 nM - 2 µMStart low (e.g., 100 nM) and titrate up. Higher concentrations can increase background and toxicity.[1][2][10]
Incubation Time 15 - 60 minutesLonger times may increase signal but can also lead to cytotoxicity.[1][10]
Incubation Temperature 37°CMaintain physiological conditions to ensure cell health and active microtubule dynamics.
Imaging Medium Phenol red-free, low-fluorescence mediumReduces background fluorescence significantly.[14]
Wash Steps Optional (0-3 washes)Perform 1-3 gentle washes with fresh imaging medium if background is high.
General Experimental Protocol for Flutax-1 Staining
  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Grow cells to a desired confluency (typically 50-70%) in their standard culture medium.

  • Prepare Staining Solution:

    • Prepare a stock solution of Flutax-1 in DMSO (e.g., 1 mM).

    • On the day of the experiment, dilute the Flutax-1 stock solution in pre-warmed (37°C), phenol red-free imaging medium to the desired final concentration (e.g., 100 nM). Vortex thoroughly.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the pre-warmed Flutax-1 staining solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Protect the sample from light during this time.

  • Washing (Optional):

    • If high background is an issue, gently aspirate the staining solution.

    • Wash the cells 1-2 times by adding fresh, pre-warmed imaging medium and immediately aspirating it.

    • Finally, add fresh, pre-warmed imaging medium for the imaging session.

  • Imaging:

    • Transfer the sample to the microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Use a standard FITC/GFP filter set (Excitation: ~495 nm, Emission: ~520 nm).

    • Locate the cells using brightfield or DIC, then switch to fluorescence.

    • Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time that yields an acceptable signal-to-noise ratio.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for staining live cells with Flutax-1.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Seed cells on imaging dish C Incubate cells with Flutax-1 (37°C) A->C B Prepare fresh Flutax-1 solution B->C D Wash with fresh medium (Optional) C->D E Image on microscope (Minimize light exposure) D->E F Analyze Signal-to-Noise Ratio E->F

A flowchart of the Flutax-1 live-cell staining and imaging protocol.
Troubleshooting Logic for Low Signal-to-Noise Ratio

This decision tree helps diagnose and resolve common issues leading to poor image quality.

G Start Low Signal-to-Noise Ratio (SNR) CheckUnstained Image unstained control sample Start->CheckUnstained HighAutofluorescence High Autofluorescence CheckUnstained->HighAutofluorescence Bright LowSignal Signal is weak CheckUnstained->LowSignal Dark SolveAutofluorescence Use phenol red-free medium Use narrower emission filter Switch to red-shifted dye HighAutofluorescence->SolveAutofluorescence Phototoxicity Signs of Phototoxicity or Photobleaching? SolveAutofluorescence->Phototoxicity IncreaseSignal Increase dye concentration Increase incubation time Check cell health LowSignal->IncreaseSignal Yes HighBackground Background is high LowSignal->HighBackground No IncreaseSignal->Phototoxicity SolveBackground Add wash steps Reduce dye concentration Check for dye precipitates HighBackground->SolveBackground SolveBackground->Phototoxicity SolvePhototoxicity Reduce light intensity Reduce exposure time Use antifade reagents Phototoxicity->SolvePhototoxicity

A decision tree for troubleshooting low SNR in Flutax-1 imaging.
Flutax-1 Mechanism of Action

This diagram illustrates how Flutax-1 binds to and stabilizes microtubules.

G cluster_MT Microtubule Dynamics Tubulin α/β-Tubulin Dimers MT Dynamic Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization StableMT Stabilized Microtubule (High Fluorescence) MT->StableMT Flutax Flutax-1 Flutax->MT Binds StableMT->Tubulin Depolymerization Inhibited

The mechanism of Flutax-1 binding and microtubule stabilization.

References

Technical Support Center: Handling Flutax-1 Cytotoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Flutax-1 cytotoxicity during long-term live-cell imaging experiments.

FAQs: Understanding and Mitigating Flutax-1 Cytotoxicity

Q1: What is Flutax-1 and how does it induce cytotoxicity?

Flutax-1 is a fluorescent derivative of paclitaxel (B517696), a potent anti-cancer drug. It works by binding to microtubules, which are essential components of the cell's cytoskeleton. This binding hyper-stabilizes the microtubules, preventing their normal dynamic disassembly. This disruption of microtubule dynamics leads to a halt in the cell cycle, specifically during mitosis (M-phase), which can trigger programmed cell death, or apoptosis.[1][2] Therefore, the cytotoxicity of Flutax-1 is intrinsically linked to its mechanism of action as a microtubule-stabilizing agent.

Q2: What are the primary concerns when using Flutax-1 for long-term imaging?

There are two main sources of cytotoxicity in long-term imaging with Flutax-1:

  • Chemotoxicity: This is the inherent toxicity of the paclitaxel molecule. Prolonged exposure to Flutax-1, even at low concentrations, can induce mitotic arrest and apoptosis.

  • Phototoxicity: This is cell damage caused by the light used to excite the fluorophore of Flutax-1. The excitation light can generate reactive oxygen species (ROS) that damage cellular components, leading to stress and cell death.[3] Flutax-1, being a fluorescein-based dye, is susceptible to photobleaching, a process that can contribute to phototoxicity.

Q3: What are the visible signs of Flutax-1 cytotoxicity in my cells?

Early signs of cytotoxicity can be subtle. Look for:

  • Changes in cell morphology, such as rounding or blebbing of the cell membrane.

  • Reduced cell motility or altered dynamics of intracellular organelles.

  • A decrease in the rate of cell proliferation.

  • Increased number of cells arrested in mitosis.

More severe signs of cytotoxicity include:

  • Cell detachment from the culture surface.

  • Formation of apoptotic bodies.

  • Loss of membrane integrity, which can be assessed with cell viability dyes.

Q4: How can I minimize the chemotoxcity of Flutax-1?

To reduce the chemical toxicity of Flutax-1, consider the following:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the minimum concentration of Flutax-1 required to achieve adequate microtubule labeling for your imaging setup.

  • Limit the incubation time: Incubate the cells with Flutax-1 for the shortest duration possible to achieve sufficient labeling.

  • Consider washout steps: After initial labeling, you can wash the cells with fresh media to remove excess Flutax-1, although its binding to microtubules is of high affinity.

Q5: What are the best practices to reduce phototoxicity during long-term imaging with Flutax-1?

Minimizing phototoxicity is crucial for the successful long-term imaging of live cells. Here are some key strategies:

  • Reduce illumination intensity: Use the lowest possible laser power or excitation light intensity that provides an acceptable signal-to-noise ratio.

  • Minimize exposure time: Use the shortest possible exposure time for your camera.

  • Decrease the frequency of image acquisition: Capture images only as often as necessary to observe the biological process of interest.

  • Use appropriate filters: Employ high-quality bandpass filters to ensure that only the necessary excitation wavelengths reach your sample.

  • Consider using an anti-fade reagent: Some commercially available anti-fade reagents are compatible with live-cell imaging and can help reduce photobleaching and phototoxicity.

  • Maintain a healthy cell culture environment: Ensure optimal temperature, CO2, and humidity levels throughout the experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death even at low Flutax-1 concentrations and minimal illumination. The cell line is highly sensitive to paclitaxel.- Further decrease the Flutax-1 concentration. - Reduce the incubation time. - Consider using an alternative, less toxic microtubule probe like SiR-tubulin.
Rapid photobleaching of the Flutax-1 signal. - High excitation light intensity. - Long exposure times.- Reduce the laser power/illumination intensity. - Use a more sensitive camera to allow for shorter exposure times. - Add a live-cell compatible anti-fade reagent to the imaging medium.
Cells arrest in mitosis but do not undergo apoptosis. Cell-line specific response to mitotic arrest.This can be a valid biological observation. You can use markers for senescence or other cell fate markers to further investigate the long-term outcome.
Inconsistent microtubule staining. - Suboptimal Flutax-1 concentration. - Cell health issues.- Perform a concentration titration to find the optimal staining concentration for your cell line. - Ensure cells are healthy and in the exponential growth phase before staining.

Quantitative Data

Table 1: Paclitaxel IC50 Values for Various Human Tumor Cell Lines (24-hour exposure)

Cell LineCancer TypeIC50 (nM)
A549Lung Adenocarcinoma7.5
HT-29Colon Adenocarcinoma5.0
PANC-1Pancreatic Carcinoma6.5
OVCAR-3Ovarian Adenocarcinoma2.5
MCF-7Breast Adenocarcinoma3.5
T98GGlioblastoma4.5
HeLaCervical Adenocarcinoma3.0
K-562Chronic Myelogenous Leukemia7.0

Table 2: Effect of Paclitaxel Exposure Duration on IC50 Values in Lung Cancer Cell Lines

Cell Type3-hour exposure IC50 (µM)24-hour exposure IC50 (µM)120-hour exposure IC50 (µM)
NSCLC (median)>329.40.027
SCLC (median)>32255.0

Experimental Protocols

Protocol 1: Basic Staining of Live Cells with Flutax-1

This protocol is a starting point for labeling microtubules in live cells with Flutax-1.

  • Cell Preparation: Plate your cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Reagent Preparation: Prepare a stock solution of Flutax-1 in DMSO. On the day of the experiment, dilute the Flutax-1 stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 50-500 nM).

  • Staining: Remove the existing culture medium from the cells and add the Flutax-1 containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging: You can image the cells directly in the Flutax-1 containing medium or replace it with fresh pre-warmed medium.

Protocol 2: Cytotoxicity Assay for Flutax-1

This protocol describes a method to determine the cytotoxicity of Flutax-1 in your cell line of interest using a commercially available cytotoxicity assay kit (e.g., based on LDH release or a fluorescent viability dye).

  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: The next day, treat the cells with a serial dilution of Flutax-1. Include untreated and solvent-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. This typically involves adding a reagent and measuring fluorescence or absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls and determine the IC50 value.

Signaling Pathways and Visualizations

Flutax-1, through its paclitaxel component, induces apoptosis primarily by causing prolonged mitotic arrest. This arrest activates stress-associated signaling pathways, leading to the activation of the caspase cascade, the executioners of apoptosis.

Diagram 1: Flutax-1 Experimental Workflow for Long-Term Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Long-Term Imaging cell_culture Plate cells on imaging dish reagent_prep Prepare Flutax-1 working solution stain Incubate cells with Flutax-1 reagent_prep->stain wash Wash with fresh medium (optional) stain->wash microscope Place on microscope with environmental control wash->microscope acquire Acquire images with optimized settings (low light, minimal exposure) microscope->acquire analysis Analyze time-lapse data acquire->analysis

Caption: Workflow for long-term live-cell imaging with Flutax-1.

Diagram 2: Paclitaxel-Induced Apoptosis Signaling Pathway

The cytotoxicity of Flutax-1 is primarily driven by the pro-apoptotic signaling pathways activated by its paclitaxel component in response to mitotic arrest. Key pathways include the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are stress-activated kinases.

G cluster_stress Stress Response cluster_caspase Caspase Cascade Flutax1 Flutax-1 Microtubules Microtubule Hyper-stabilization Flutax1->Microtubules MitoticArrest Prolonged Mitotic Arrest Microtubules->MitoticArrest JNK JNK Activation MitoticArrest->JNK Stress Signal p38 p38 MAPK Activation MitoticArrest->p38 Stress Signal Caspase9 Caspase-9 Activation JNK->Caspase9 p38->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Diagram 3: Caspase Activation Cascade in Mitotic Arrest

Prolonged mitotic arrest leads to the activation of an intrinsic apoptotic pathway, which involves the activation of initiator caspases (like caspase-9) and subsequent activation of executioner caspases (like caspase-3 and -7).

G cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase MitoticArrest Prolonged Mitotic Arrest Bcl2 Bcl-2 Family Dysregulation MitoticArrest->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp37 Pro-caspase-3/7 Casp9->ProCasp37 Casp37 Active Caspase-3/7 Casp9->Casp37 Substrates Cellular Substrate Cleavage Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Flutax 1 rapid signal loss under illumination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Flutax 1 for live-cell imaging of microtubules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a green-fluorescent taxol derivative used for labeling microtubules in living cells. It binds with high affinity to microtubules, allowing for direct imaging of the microtubule cytoskeleton via fluorescence microscopy.

Q2: What are the spectral properties of this compound?

This compound has excitation and emission maxima of approximately 495 nm and 520 nm, respectively.

Q3: Why is my this compound signal disappearing so quickly during imaging?

The rapid loss of signal you are observing is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore. This compound staining in live cells is known to diminish very rapidly when exposed to light.

Q4: Is the fluorescence of this compound sensitive to experimental conditions?

Yes, the absorption and fluorescence of this compound in solution are pH sensitive. It is important to maintain a stable physiological pH during your experiment.

Q5: Can I use this compound for imaging fixed cells?

No, this compound staining is not retained after cell fixation. It is intended for use in live cells only.

Q6: Is there a more photostable alternative to this compound?

Yes, Flutax 2 is a similar green-fluorescent taxol derivative that is more photostable than this compound. However, like this compound, its staining in live cells also diminishes rapidly under illumination.

Troubleshooting Guide: Rapid Signal Loss of this compound

This guide addresses the common problem of rapid signal loss (photobleaching) when using this compound in live-cell imaging experiments.

Problem: The fluorescent signal from this compound fades very quickly upon illumination.

This is a known characteristic of this compound, which is based on the fluorescein (B123965) fluorophore, a dye prone to photobleaching. The following steps will help you mitigate this issue.

Step 1: Optimize Imaging Parameters

The primary strategy to reduce photobleaching is to minimize the exposure of the sample to excitation light.

  • Reduce Excitation Light Intensity:

    • Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

    • Employ neutral density (ND) filters to attenuate the excitation light.

  • Minimize Exposure Time:

    • Use the shortest possible exposure time for your camera.

    • Increase camera gain or use a more sensitive detector to compensate for shorter exposure times.

  • Reduce Frequency of Image Acquisition:

    • For time-lapse experiments, acquire images at the longest intervals that will still capture the biological process of interest.

Step 2: Implement Best Practices for Live-Cell Imaging

Proper experimental setup and technique are crucial for preserving the fluorescent signal.

  • Locate Cells with Transmitted Light: Find and focus on your cells using transmitted light (e.g., phase-contrast or DIC) before switching to fluorescence illumination.

  • Minimize Exposure During Focusing: Focus on a region of the sample adjacent to the area you intend to image.

  • Use Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.

    • Examples include Trolox and commercially available formulations like ProLong™ Live Antifade Reagent.

Step 3: Consider an Alternative Probe

If photobleaching remains a significant issue, consider using a more photostable fluorescent probe.

  • Flutax 2: While still susceptible to photobleaching, Flutax 2 is reported to be more photostable than this compound.

  • Other Fluorescent Taxoids: Explore other fluorescently-labeled taxoids that utilize more photostable dyes.

Quantitative Data Summary

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φ_b), which is the probability that a molecule will be photobleached upon absorbing a photon. A lower Φ_b indicates higher photostability. Since specific quantitative data for this compound is limited, data for its core fluorophore, fluorescein, is provided as a reference.

Fluorophore/ProbeExcitation Max (nm)Emission Max (nm)Photobleaching Quantum Yield (Φ_b)Notes
This compound ~495~520Not ReportedBased on fluorescein; known to photobleach rapidly in live cells.
Fluorescein ~490~520~3 x 10⁻⁵An average molecule emits 30,000-40,000 photons before bleaching.
Flutax 2 ~496~526Not ReportedMore photostable than this compound, but still fades quickly in live cells.

Experimental Protocols

Protocol: Live-Cell Imaging of Microtubules with this compound

This protocol provides a general guideline for labeling and imaging microtubules in live mammalian cells using this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Hank's Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Live-cell imaging microscope equipped with appropriate filters for FITC/GFP (Excitation: ~495 nm, Emission: ~520 nm)

  • (Optional) Live-cell compatible antifade reagent

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom imaging dish.

  • This compound Loading:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) HBSS or imaging medium to a final concentration of 0.5-2 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS or imaging medium to remove unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells. If using, supplement the medium with an antifade reagent according to the manufacturer's instructions.

    • Immediately transfer the dish to the microscope stage, which should be pre-heated to 37°C.

    • Locate the cells using transmitted light.

    • Minimize illumination by using the lowest possible excitation intensity and exposure time.

    • Capture images using a sensitive camera.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Photon Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence S1->Fluorescence Bleached Photobleached State (Non-fluorescent) T1->Bleached Chemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->Bleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.

Troubleshooting_Workflow Start Start: Rapid Signal Loss with this compound OptimizeImaging Step 1: Optimize Imaging Parameters - Reduce light intensity - Decrease exposure time - Increase imaging interval Start->OptimizeImaging Check1 Is signal stability improved? OptimizeImaging->Check1 ImplementBestPractices Step 2: Implement Best Practices - Use transmitted light for focusing - Add antifade reagent Check1->ImplementBestPractices No End_Success End: Successful Imaging Check1->End_Success Yes Check2 Is signal now sufficient? ImplementBestPractices->Check2 ConsiderAlternative Step 3: Consider Alternative Probe - Switch to Flutax 2 or a more photostable dye Check2->ConsiderAlternative No Check2->End_Success Yes End_Reevaluate Re-evaluate Experiment ConsiderAlternative->End_Reevaluate

Caption: Troubleshooting workflow for addressing rapid signal loss of this compound.

Technical Support Center: Managing Flutax 1 Efflux in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and managing the efflux of Flutax 1 in multidrug-resistant (MDR) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is efflux a concern? A1: this compound is a taxane-based chemotherapeutic agent. Like its analogue Paclitaxel, its efficacy can be limited by multidrug resistance (MDR).[1] A primary mechanism of MDR is the active extrusion of the drug from cancer cells by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1).[1][2] This process, known as drug efflux, lowers the intracellular concentration of this compound, preventing it from reaching its therapeutic target and rendering the cells resistant.[1]

Q2: What is P-glycoprotein (P-gp) and how does it work? A2: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump.[2] It uses the energy from ATP hydrolysis to transport a wide variety of structurally diverse and hydrophobic compounds out of the cell.[3] Overexpression of P-gp is a common feature in many drug-resistant tumors and is a major obstacle to successful chemotherapy.[1][2]

Q3: How do I determine if my resistant cell line overexpresses P-gp? A3: P-gp overexpression can be confirmed at the protein and mRNA levels.

  • Protein Level: Western Blotting is the most common method to detect and quantify P-gp expression. Flow cytometry with a P-gp specific antibody can also be used.

  • mRNA Level: Quantitative real-time PCR (qRT-PCR) can be used to measure the transcript levels of the ABCB1 gene, which encodes P-gp.

  • Functional Level: Functional assays, such as the Rhodamine 123 or Calcein-AM efflux assay, can indirectly confirm P-gp activity by measuring the efflux of a known fluorescent substrate.[4]

Q4: What are P-gp inhibitors and how can they be used experimentally? A4: P-gp inhibitors, also known as modulators or reversal agents, are compounds that block the function of the P-gp pump. Examples include Verapamil, Cyclosporin A, and Elacridar.[5][6] In experiments, they are used to confirm that the resistance to a drug (like this compound) is specifically mediated by P-gp. A significant increase in drug sensitivity (i.e., a lower IC50 value) in the presence of a P-gp inhibitor is strong evidence of P-gp-mediated efflux.

Q5: Which cell lines are appropriate for studying this compound efflux? A5: A typical experimental model involves a pair of cell lines: a parental, drug-sensitive line (e.g., MCF-7, A549) and its drug-resistant subline that overexpresses P-gp (e.g., NCI/ADR-RES, MCF-7/ADR).[5] Alternatively, you can use cells specifically transfected to overexpress human MDR1, such as MDCKII-MDR1 cells.[7] It is crucial to verify P-gp expression levels, as they can change with cell passage number.[8]

Experimental Workflows & Signaling

Here we provide diagrams to visualize a typical experimental workflow for investigating this compound resistance and a key signaling pathway involved in regulating P-gp expression.

G cluster_setup Phase 1: Model Setup & Characterization cluster_testing Phase 2: Functional Testing cluster_analysis Phase 3: Data Analysis A Select Cell Lines (Sensitive vs. Resistant) B Confirm P-gp Overexpression (Western Blot / qPCR) A->B C Determine this compound IC50 (MTT Assay) B->C D Assess P-gp Function (Rhodamine 123 Efflux Assay) B->D E Test for Reversal of Resistance (this compound + P-gp Inhibitor) C->E F Compare IC50 Values & Efflux Activity D->F E->F G cluster_nucleus extracellular Growth Factors / Stress Stimuli pi3k PI3K extracellular->pi3k akt Akt (Protein Kinase B) pi3k->akt nfkb NF-κB akt->nfkb Activation nucleus Nucleus nfkb->nucleus Translocation mdr1_gene ABCB1 Gene (MDR1) nfkb->mdr1_gene Binds to Promoter mdr1_mrna ABCB1 mRNA mdr1_gene->mdr1_mrna Transcription pgp P-glycoprotein (Efflux Pump) mdr1_mrna->pgp Translation efflux Efflux pgp->efflux flutax This compound flutax->pgp

References

Validation & Comparative

A Comparative Analysis of Photostability: Flutax 1 vs. Flutax 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in microtubule imaging and drug development, the selection of fluorescent probes is a critical determinant of experimental success. Among the available tools, fluorescently labeled taxanes, such as Flutax 1 and Flutax 2, are invaluable for visualizing microtubule dynamics in live cells. A key performance metric for these probes is their photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a detailed comparison of the photostability of this compound and Flutax 2, supported by available data and a comprehensive experimental protocol for their direct comparison.

Executive Summary

This compound and Flutax 2 are both green-fluorescent derivatives of paclitaxel, designed for labeling microtubules in living cells. While both probes bind to microtubules with high affinity, a crucial distinction lies in their photostability. Flutax 2 is reported to be more photostable than this compound. This enhanced stability is attributed to the difference in their fluorescent moieties. This compound incorporates a fluorescein (B123965) derivative, whereas Flutax 2 is conjugated to a difluorinated fluorescein (Oregon Green 488). The addition of fluorine atoms in Flutax 2 enhances the photophysical properties of the fluorophore, leading to greater resistance to photobleaching.

While qualitative statements from manufacturers confirm the superior photostability of Flutax 2, a publicly available, direct quantitative comparison with photobleaching half-lives or quantum yields under identical experimental conditions is not readily found in the scientific literature. However, both probes are noted to exhibit rapid signal diminution in live cells under illumination, necessitating careful imaging practices.

Product and Photophysical Properties

The following table summarizes the key chemical and photophysical properties of this compound and Flutax 2.

PropertyThis compoundFlutax 2
Alternate Name 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol7-O-[N-(2,7-difluoro-4'-fluoresceincarbonyl)-L-alanyl]Taxol
Molecular Formula C₇₁H₆₆N₂O₂₁C₇₁H₆₄F₂N₂O₂₁
Molecular Weight 1283.28 g/mol 1319.28 g/mol
Excitation Maxima (λex) ~495 nm~496 nm
Emission Maxima (λem) ~520 nm~526 nm
pH Sensitivity pH sensitivepH insensitive
Reported Photostability Less photostable; staining in live cells diminishes very rapidly when exposed to light.More photostable than this compound; staining in live cells also diminishes very rapidly when exposed to light.

Experimental Protocol for Comparative Photostability Analysis

For researchers wishing to perform a direct quantitative comparison of the photostability of this compound and Flutax 2, the following experimental protocol provides a standardized methodology. This protocol is designed to measure the photobleaching half-life (t½), a key metric for photostability.

Objective: To quantitatively compare the photostability of this compound and Flutax 2 by determining their photobleaching half-lives under controlled illumination conditions.

Materials:

  • This compound

  • Flutax 2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with a stable light source (e.g., LED or laser), appropriate filter sets for green fluorescence, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare 1 mM stock solutions of this compound and Flutax 2 in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solutions to a final concentration of 1 µM in PBS. It is crucial to use the same final concentration for both probes.

    • Prepare microscope slides by adding a small droplet of the 1 µM Flutax solution and placing a coverslip over it. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Use a filter set appropriate for the excitation and emission spectra of the Flutax probes (e.g., a standard FITC/GFP filter set).

    • Set the excitation light intensity to a constant and defined level. This intensity should be identical for all measurements.

    • Set the camera parameters (exposure time, gain) to be the same for both this compound and Flutax 2 imaging. The initial fluorescence intensity should be well within the dynamic range of the camera, avoiding saturation.

  • Data Acquisition:

    • Place the this compound slide on the microscope stage and bring the sample into focus.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has decreased to less than 20% of the initial intensity.

  • Repeat for Flutax 2:

    • Repeat the data acquisition process (step 3) for the Flutax 2 sample, ensuring that all microscope and camera settings are identical to those used for this compound.

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • For each time series, define a region of interest (ROI) in the center of the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the fluorescence intensity at each time point (I) to the initial fluorescence intensity (I₀).

    • Plot the normalized fluorescence intensity (I/I₀) against time for both this compound and Flutax 2.

    • Fit the resulting photobleaching curves to a single exponential decay function to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2)/k.

Expected Outcome: A longer photobleaching half-life (t½) indicates higher photostability. By comparing the t½ values for this compound and Flutax 2, a quantitative measure of their relative photostability can be obtained.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of this compound and Flutax 2.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep_stock Prepare 1 mM Stock Solutions (this compound & Flutax 2 in DMSO) prep_working Dilute to 1 µM in PBS prep_stock->prep_working prep_slide Prepare Microscope Slides prep_working->prep_slide setup_microscope Microscope Setup (Constant Light Intensity) prep_slide->setup_microscope For each probe acq_initial Acquire Initial Image (t=0) setup_microscope->acq_initial acq_timelapse Time-Lapse Imaging (Continuous Illumination) acq_initial->acq_timelapse measure_intensity Measure Mean Fluorescence Intensity (ROI) acq_timelapse->measure_intensity normalize_data Normalize Intensity (I/I₀) measure_intensity->normalize_data plot_curve Plot Normalized Intensity vs. Time normalize_data->plot_curve fit_curve Fit to Exponential Decay plot_curve->fit_curve calc_half_life Calculate Photobleaching Half-Life (t½) fit_curve->calc_half_life compare_results Compare t½ of this compound and Flutax 2 calc_half_life->compare_results

Caption: Experimental workflow for the comparative photostability analysis of this compound and Flutax 2.

Conclusion and Recommendations

The available evidence indicates that Flutax 2 offers superior photostability compared to this compound, making it a more suitable choice for imaging experiments that require prolonged or repeated exposure to excitation light. This advantage stems from the chemical structure of its fluorophore, which is less prone to photodegradation. For researchers conducting quantitative fluorescence microscopy or long-term live-cell imaging of microtubule dynamics, the selection of Flutax 2 is recommended to minimize signal loss and improve data quality.

Despite the enhanced photostability of Flutax 2, it is important to note that all fluorescent probes are susceptible to photobleaching to some extent. Therefore, it is always advisable to use the lowest possible excitation light intensity and the shortest possible exposure times that still provide an adequate signal-to-noise ratio. For critical applications, performing a direct comparative photostability analysis using the protocol outlined above will provide valuable quantitative data to inform the selection of the optimal probe for specific experimental conditions.

Flutax 1: A Comparative Guide to Microtubule Binding Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Flutax 1, a green-fluorescent taxol derivative, and its binding specificity to microtubules. Through objective comparisons with alternative probes and supporting experimental data, this document serves as a critical resource for researchers leveraging fluorescent taxoids in microtubule research and drug discovery.

Executive Summary

This compound is a valuable tool for visualizing microtubule cytoskeletons in living cells due to its high-affinity binding to the taxol site on β-tubulin. Its specificity is confirmed through competition assays with other taxane-site ligands. However, researchers should consider its relative photostability and potential for off-target effects when designing experiments. This guide offers a detailed comparison of this compound with its counterparts, providing the necessary data to make informed decisions for specific research applications.

Data Presentation: Comparative Analysis of this compound and Alternatives

The following tables summarize key quantitative data for this compound and comparable compounds, facilitating a clear comparison of their performance characteristics.

Table 1: Binding Affinity of Taxane Derivatives to Microtubules

CompoundFluorophoreMethodBinding AffinityReference
This compound FluoresceinNot specifiedKa ~ 107 M-1[1][2]
Flutax 2 Oregon GreenNot specifiedKa ~ 107 M-1[3]
Paclitaxel (B517696)NoneCompetition AssayKi = 22 nM[4]
Docetaxel (B913)NoneCompetition AssayKi = 16 nM

Table 2: Cytotoxicity of Taxanes in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypePaclitaxel (nM)Docetaxel (nM)Reference
SH-SY5YNeuroblastoma>10,000100-1000
BE(2)M17Neuroblastoma10-1001-10
CHP100Neuroblastoma1-100.1-1
HeLaCervical Cancer2-20Not Reported
A549Lung Cancer10-50Not Reported
MCF7Breast Cancer2-10Not Reported
MDA-MB-231Breast Cancer3-15Not Reported

Table 3: Photostability of Fluorophores Used in Fluorescent Taxoids

FluorophoreKey CharacteristicsRelative PhotostabilityReference
Fluorescein (in this compound) Susceptible to photobleachingLess Stable
Oregon Green (in Flutax 2) Difluoro derivative of fluoresceinMore Stable

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Protocol 1: Validation of this compound Binding Specificity using a Competition Assay

This protocol describes how to confirm that this compound binds specifically to the taxol binding site on microtubules using a competitive ligand, such as docetaxel.

Materials:

  • Purified, polymerized microtubules

  • This compound

  • Docetaxel (or other taxane-site binder)

  • Assay Buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare Microtubules: Resuspend purified tubulin in assay buffer to a final concentration of 1-2 mg/mL. Polymerize the tubulin by incubating at 37°C for 30 minutes in the presence of 1 mM GTP and 10% glycerol (B35011). Stabilize the microtubules with a low concentration of paclitaxel (e.g., 20 µM).

  • Binding of this compound: Incubate a fixed concentration of polymerized microtubules with a saturating concentration of this compound (e.g., 1 µM) for 15-30 minutes at room temperature to allow for binding equilibrium.

  • Competition with Docetaxel: To a set of tubes containing the microtubule-Flutax 1 complex, add increasing concentrations of docetaxel (e.g., from 10 nM to 100 µM). Include a control with no docetaxel.

  • Incubation: Incubate the mixtures for a sufficient time to allow the competitor to displace this compound. The required time may need to be determined empirically but is typically 30-60 minutes.

  • Measurement: Measure the fluorescence of each sample. The displacement of this compound by docetaxel will result in a decrease in the fluorescence associated with the microtubules.

  • Data Analysis: Plot the fluorescence intensity as a function of the docetaxel concentration. The concentration of docetaxel that displaces 50% of the bound this compound (IC50) can be determined from this curve, which is indicative of the binding affinity of the competitor.

Protocol 2: In Vitro Microtubule Binding Assay

This protocol outlines a method to quantify the binding of a fluorescently labeled protein or small molecule to microtubules.

Materials:

  • Fluorescently labeled microtubule-binding agent (e.g., this compound)

  • Taxol-stabilized microtubules

  • BRB80 buffer (80 mM PIPES-KOH, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

  • Glycerol cushion (e.g., 60% glycerol in BRB80)

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Prepare Microtubules: Polymerize tubulin in BRB80 buffer with 1 mM GTP and 10 µM taxol at 37°C for 30 minutes.

  • Binding Reaction: In a series of microcentrifuge tubes, mix a constant concentration of taxol-stabilized microtubules with varying concentrations of the fluorescently labeled binding agent. Incubate at room temperature for 15-30 minutes.

  • Sedimentation: Carefully layer each reaction mixture on top of a glycerol cushion in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at room temperature to pellet the microtubules and any bound fluorescent agent.

  • Quantification: Carefully remove the supernatant. Resuspend the microtubule pellet in a known volume of buffer.

  • Fluorescence Measurement: Measure the fluorescence of the resuspended pellet and the supernatant to determine the amount of bound and free fluorescent agent, respectively.

  • Data Analysis: Plot the concentration of the bound agent versus the concentration of the free agent. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., Scatchard plot or a one-site binding model).

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and biological processes related to this compound.

experimental_workflow cluster_prep Sample Preparation cluster_assay Competition Assay cluster_analysis Data Analysis prep_mt Prepare Polymerized Microtubules incubate_flutax Incubate Microtubules with this compound prep_mt->incubate_flutax prep_flutax Prepare this compound Solution prep_flutax->incubate_flutax prep_competitor Prepare Competitor (e.g., Docetaxel) add_competitor Add Increasing Concentrations of Competitor prep_competitor->add_competitor incubate_flutax->add_competitor incubate_competitor Incubate to Reach Equilibrium add_competitor->incubate_competitor measure_fluorescence Measure Fluorescence incubate_competitor->measure_fluorescence plot_data Plot Fluorescence vs. Competitor Concentration measure_fluorescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for Validating this compound Binding Specificity.

signaling_pathway cluster_cell Cellular Environment Flutax1 This compound Microtubule Microtubule Flutax1->Microtubule Binds to β-tubulin in the polymer Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited by this compound) MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms Apoptosis Apoptosis MitoticSpindle->Apoptosis Dysfunctional Spindle Leads to Mitotic Arrest

Caption: Taxane Mechanism of Action on Microtubule Dynamics.

Conclusion

This compound is a potent and specific fluorescent probe for labeling microtubules in living cells. Its high affinity for the taxol binding site makes it a reliable tool for visualizing the microtubule cytoskeleton. For applications requiring high photostability, Flutax 2, with its Oregon Green fluorophore, presents a superior alternative. The choice between these and other taxane-based probes will depend on the specific requirements of the experiment, including the need for photostability, the desired level of cytotoxicity, and the potential for off-target effects. The experimental protocols and comparative data provided in this guide are intended to empower researchers to select the most appropriate tools for their investigations into the critical roles of microtubules in cellular processes and disease.

References

A Head-to-Head Comparison of Flutax-1 and SiR-tubulin for Live-Cell Nanoscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of fluorescent probes for visualizing microtubule dynamics is critical. This guide provides an objective comparison of two prominent probes: Flutax-1, a well-established green-fluorescent taxoid, and SiR-tubulin, a more recent far-red fluorogenic probe, to inform selection for live-cell nanoscopy applications.

This comparison delves into the photophysical properties, performance in advanced microscopy techniques, and practical considerations for live-cell imaging with these two probes. The information is supported by experimental data and detailed protocols to aid in experimental design and execution.

Key Performance Metrics: A Quantitative Overview

The selection of a fluorescent probe is often dictated by its specific optical and performance characteristics. The following table summarizes the key quantitative data for Flutax-1 and SiR-tubulin based on available literature.

PropertyFlutax-1SiR-tubulin
Fluorophore Class Fluorescein (Taxol derivative)Silicon Rhodamine (Docetaxel derivative)
Excitation Max (λex) 495 nm[1]652 nm[2][3]
Emission Max (λem) 520 nm[1]674 nm[2][3]
Color/Spectrum GreenFar-Red
Binding Affinity (Ka) ~ 107 M-1[1]Not explicitly stated, but based on Docetaxel (B913)
Cell Permeability YesYes[2]
Fluorogenicity NoYes (>10-fold fluorescence increase upon binding)[4][5]
Fixation Compatibility No, staining is not retained after fixation[1]No, PFA and methanol (B129727) fixation alter the binding site[2]
Super-Resolution Compatibility Not commonly used or reported for nanoscopyYes (STED, SIM, SMLM, MINFLUX)[2][3][4][6]
Photostability Low, diminishes very rapidly when exposed to light[1]High, suitable for long-term imaging[7][8]
Cytotoxicity Taxol-based cytotoxicity is expectedLow at concentrations ≤ 100 nM[2][7]

In-Depth Comparison

Photophysical Properties and Spectral Considerations

Flutax-1 is a traditional green-fluorescent probe, which aligns with standard microscopy filter sets. However, its broad excitation and emission spectra in the green channel can overlap with the autofluorescence of cellular components, potentially leading to lower signal-to-noise ratios. A significant drawback of Flutax-1 is its poor photostability, which limits its use in time-lapse experiments that require prolonged light exposure[1].

In contrast, SiR-tubulin operates in the far-red region of the spectrum[2][3]. This is advantageous for live-cell imaging as it minimizes phototoxicity and cellular autofluorescence, which are more prevalent at shorter wavelengths. Furthermore, SiR-tubulin is fluorogenic, meaning its fluorescence intensity increases dramatically upon binding to microtubules[4][5]. This property contributes to a high signal-to-noise ratio, as unbound probes remain dark, reducing the need for washing steps.

Performance in Live-Cell Nanoscopy

The compatibility of a probe with super-resolution microscopy techniques is paramount for resolving the fine details of the microtubule cytoskeleton. SiR-tubulin has been extensively validated for various nanoscopy methods, including Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), Single-Molecule Localization Microscopy (SMLM), and MINFLUX[2][3][4][6]. Its high photostability and brightness in the far-red spectrum are key to achieving high-resolution images of microtubule structures in living cells[4][7]. For instance, STED microscopy with SiR-tubulin has enabled the visualization of the nine-fold symmetry of the centrosome and the periodic actin structures in neurons with unprecedented detail in live cells[4][7].

Flutax-1 is primarily used for conventional fluorescence microscopy[1]. Its rapid photobleaching makes it generally unsuitable for the high laser powers and long acquisition times required for most super-resolution techniques.

Cytotoxicity and Effects on Microtubule Dynamics

Both probes are based on taxane-family microtubule-stabilizing agents (paclitaxel for Flutax-1 and docetaxel for SiR-tubulin) and can therefore affect microtubule dynamics, particularly during cell division[2][6]. For SiR-tubulin, it is recommended to use concentrations at or below 100 nM for long-term imaging experiments to minimize interference with cellular processes[2]. While the cytotoxicity of Flutax-1 is less quantitatively documented in direct comparison, its paclitaxel (B517696) base implies a similar potential for cell cycle arrest at higher concentrations.

Experimental Protocols

The following are generalized protocols for labeling live cells with Flutax-1 and SiR-tubulin. Optimal conditions may vary depending on the cell type and experimental setup.

Flutax-1 Labeling Protocol

This protocol is based on the methodology for labeling HeLa cells[1].

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Preparation: Prepare a stock solution of Flutax-1 in DMSO. Dilute the stock solution in pre-warmed Hanks' Balanced Salt Solution (HBSS) or cell culture medium to a final concentration of 2 µM.

  • Cell Labeling: Aspirate the culture medium from the cells and add the Flutax-1 containing medium.

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Washing: After incubation, wash the cells by replacing the labeling solution with fresh, pre-warmed HBSS or culture medium.

  • Imaging: Proceed with imaging immediately. Minimize light exposure to the sample to reduce photobleaching[1].

SiR-tubulin Labeling Protocol

This protocol is a general guideline for live-cell imaging with SiR-tubulin[2].

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips.

  • Probe Preparation: Prepare a 1 mM stock solution of SiR-tubulin in anhydrous DMSO. Dilute the stock solution in cell culture medium to a final concentration of 100 nM for long-term imaging or up to 1 µM for shorter experiments.

  • Cell Labeling: Add the SiR-tubulin containing medium to the cells.

  • Incubation: Incubate the cells for 1-12 hours at 37°C. Optimal incubation time may vary between cell lines.

  • Washing (Optional): For immediate imaging, washing is not required. For improved signal-to-noise, the labeling solution can be replaced with fresh culture medium.

  • Imaging: Image the cells using a standard Cy5 filter set.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in utilizing Flutax-1 and SiR-tubulin for live-cell imaging.

Flutax1_Workflow cluster_prep Cell & Probe Preparation cluster_labeling Labeling cluster_imaging Imaging cell_prep Culture cells on microscopy dish add_probe Add Flutax-1 medium to cells probe_prep Prepare 2 µM Flutax-1 in medium incubate Incubate 1 hr at 37°C add_probe->incubate wash Wash with fresh medium incubate->wash image Immediate imaging (minimize light exposure) wash->image

Caption: Experimental workflow for live-cell microtubule staining with Flutax-1.

SiR_tubulin_Workflow cluster_prep Cell & Probe Preparation cluster_labeling Labeling cluster_imaging Imaging cell_prep Culture cells on microscopy dish add_probe Add SiR-tubulin medium to cells probe_prep Prepare 100 nM - 1 µM SiR-tubulin in medium incubate Incubate 1-12 hrs at 37°C add_probe->incubate wash Optional wash with fresh medium incubate->wash image Image with Cy5 settings wash->image

Caption: Experimental workflow for live-cell microtubule staining with SiR-tubulin.

Conclusion

For conventional live-cell fluorescence microscopy where a green channel is preferred and long-term imaging is not a primary concern, Flutax-1 can be a suitable choice. However, for advanced live-cell nanoscopy applications, SiR-tubulin offers significant advantages. Its far-red, fluorogenic nature minimizes phototoxicity and background, while its high photostability and compatibility with a range of super-resolution techniques make it the superior probe for high-resolution studies of microtubule dynamics in living cells. The ability to perform long-term imaging with minimal impact on cell viability at appropriate concentrations further solidifies SiR-tubulin's position as a leading choice for cutting-edge cell biology research.

References

A Comparative Guide: Cross-Validation of Flutax-1 and Immunofluorescence for Microtubule Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two powerful techniques for visualizing the microtubule cytoskeleton: the use of the fluorescent taxoid, Flutax 1, and the established method of immunofluorescence. Understanding the principles, advantages, and limitations of each approach is crucial for selecting the appropriate method for your research needs and for the robust cross-validation of experimental findings.

Introduction: Visualizing the Microtubule Network

The microtubule cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The study of microtubule dynamics and organization is paramount in various research areas, particularly in cancer drug development, where microtubules are a key therapeutic target.

This compound is a fluorescent derivative of paclitaxel (B517696) (Taxol), a well-known microtubule-stabilizing agent. By being directly conjugated to a fluorophore, this compound allows for the visualization of microtubules in living cells without the need for antibodies, making it a valuable tool for studying dynamic processes.[1]

Immunofluorescence (IF) is a widely used technique that employs antibodies to specifically label target proteins within a cell. For microtubule visualization, primary antibodies targeting tubulin subunits (e.g., α-tubulin or β-tubulin) are used, followed by secondary antibodies conjugated to fluorophores. This method provides high specificity and is a gold standard for visualizing fixed cellular structures.

This guide will delve into the experimental protocols for both techniques, present a comparative analysis of their performance, and illustrate the underlying molecular mechanisms and experimental workflows.

Data Presentation: A Comparative Analysis

The choice between this compound and immunofluorescence depends on the specific experimental goals. Below is a summary of key comparative metrics to aid in this decision-making process.

FeatureThis compoundImmunofluorescence with Anti-Tubulin Antibodies
Principle Direct staining of microtubules by a fluorescently labeled taxane (B156437) derivative.Indirect staining using primary antibodies against tubulin and fluorescently labeled secondary antibodies.
Live/Fixed Cells Primarily for live-cell imaging; staining is not well-retained after fixation.[2][3]Primarily for fixed cells; fixation is required to allow antibody penetration.
Protocol Complexity Relatively simple and rapid.Multi-step and more time-consuming, involving fixation, permeabilization, and multiple incubation and washing steps.
Specificity High affinity for the taxoid binding site on β-tubulin within the microtubule polymer.High specificity of the primary antibody for tubulin epitopes.
Photostability Dependent on the conjugated fluorophore (fluorescein in this compound), which is known to be susceptible to photobleaching.[2]Can be enhanced by using more photostable fluorophores like the Alexa Fluor series.
Signal-to-Noise Ratio Can be affected by background fluorescence and the need for careful washing to remove unbound probe.Generally high signal-to-noise ratio, especially with the use of high-affinity antibodies and bright, stable fluorophores.
Spatial Resolution Limited by the diffraction limit of light in standard fluorescence microscopy. Can be used with super-resolution techniques.Limited by the diffraction limit of light in standard fluorescence microscopy. Compatible with various super-resolution microscopy techniques.
Potential for Artifacts As a taxane derivative, it can stabilize microtubules and potentially alter their natural dynamics.Fixation and permeabilization steps can introduce artifacts, such as altering cell morphology or antigen accessibility.
Multiplexing Limited by the single color of the this compound probe.Easily adaptable for multi-color imaging by using primary antibodies from different species and corresponding spectrally distinct secondary antibodies.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable and comparable results.

This compound Staining Protocol for Live-Cell Imaging

This protocol is adapted for staining microtubules in cultured mammalian cells.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the final working concentration (typically 0.1 - 2 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove unbound this compound.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the green fluorescent probe (Excitation/Emission maxima for this compound are ~495/520 nm).

    • Note: this compound is susceptible to photobleaching, so minimize light exposure to the samples.

Immunofluorescence Protocol for Microtubule Staining

This protocol provides a general procedure for immunofluorescently labeling microtubules in fixed cells.

  • Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.

  • Fixation:

    • Gently wash the cells with pre-warmed PBS.

    • Fix the cells with one of the following methods:

      • Paraformaldehyde (PFA): Incubate with 4% PFA in PBS for 10-15 minutes at room temperature. This method generally preserves cell morphology well.

      • Methanol (B129727): Incubate with ice-cold methanol for 5-10 minutes at -20°C. This can sometimes enhance microtubule visualization.

  • Permeabilization (if using PFA fixation):

    • Wash the cells three times with PBS.

    • Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Incubate with a blocking buffer (e.g., 1-5% Bovine Serum Albumin in PBST [PBS with 0.1% Tween-20]) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody (e.g., mouse anti-α-tubulin) in the blocking buffer to the manufacturer's recommended concentration.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the coverslips three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) in the blocking buffer. Protect from light.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.

  • Nuclear Counterstaining (Optional):

    • Wash the coverslips three times with PBST.

    • Incubate with a nuclear stain such as DAPI (300 nM in PBS) for 5 minutes at room temperature.

  • Mounting:

    • Wash the coverslips twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the cross-validation of this compound results with immunofluorescence.

G cluster_0 Cell Culture and Treatment cluster_1 Staining Procedures cluster_2 Imaging and Analysis cell_culture Cell Seeding and Growth flutax_treatment This compound Treatment (Live Cells) cell_culture->flutax_treatment fixation_if Fixation for Immunofluorescence cell_culture->fixation_if flutax_staining This compound Incubation and Wash flutax_treatment->flutax_staining if_protocol Permeabilization, Blocking, Antibody Incubations, and Washes fixation_if->if_protocol live_cell_imaging Live-Cell Fluorescence Microscopy flutax_staining->live_cell_imaging fixed_cell_imaging Fluorescence Microscopy (Fixed) if_protocol->fixed_cell_imaging data_analysis Image and Data Analysis (Qualitative and Quantitative) live_cell_imaging->data_analysis fixed_cell_imaging->data_analysis cross_validation cross_validation data_analysis->cross_validation Cross-Validation of Results G Flutax1 This compound Microtubules Microtubule Polymer Flutax1->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization (Suppression of Dynamics) Microtubules->Stabilization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest JNK_pathway JNK/SAPK Pathway Activation MitoticArrest->JNK_pathway Bcl2_phos Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2_phos Caspase_activation Caspase Cascade Activation (e.g., Caspase-8, -3) JNK_pathway->Caspase_activation Bcl2_phos->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

References

Flutax 1 vs. GFP-Tubulin Expression: A Comparative Guide for Microtubule Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, drug development, and related scientific fields, the accurate visualization of microtubule dynamics is paramount. Two prevalent techniques for this purpose are the use of fluorescently-labeled taxoid compounds like Flutax 1 and the expression of Green Fluorescent Protein (GFP) tagged to tubulin. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.

Quantitative Performance Comparison

The selection of a microtubule visualization method often hinges on key performance parameters. The following table summarizes the quantitative data available for this compound and GFP-tubulin expression.

ParameterThis compoundGFP-Tubulin Expression
Mechanism of Action Binds to polymerized tubulin in microtubules.Genetically encoded fusion protein incorporates into microtubules during polymerization.
Binding Affinity (Kd) ~100 nM[1][2]Not applicable (covalent fusion)
Expression Level Exogenously applied, concentration-dependent.Typically 10-20% of total tubulin in stable cell lines[3].
Effect on Microtubule Dynamics Stabilizes microtubules, potentially altering dynamics.Minimal alteration of dynamics at low expression levels[3].
Photostability Staining in live cells diminishes rapidly upon light exposure.Generally more photostable than this compound, but subject to photobleaching with intense illumination.
Cytotoxicity A derivative, Flutax-2, shows an IC50 of 1310 nM in HeLa cells.Can induce apoptosis and other cytotoxic effects, particularly at high expression levels.
Experimental Time Rapid labeling (minutes to an hour).Requires transfection and time for protein expression (hours to days for transient, weeks for stable lines).
Fixation Compatibility Staining is not retained after fixation.GFP fluorescence is preserved after fixation.

Advantages of this compound over GFP-Tubulin Expression

Based on the comparative data, this compound presents several key advantages for specific experimental applications:

  • Rapid and Direct Labeling: this compound allows for the immediate visualization of the existing microtubule cytoskeleton without the need for genetic manipulation and lengthy cell line development. This is particularly advantageous for primary cells or cell lines that are difficult to transfect.

  • Homogeneous and Controlled Labeling: As an exogenous dye, this compound provides a more uniform labeling of microtubules across a cell population compared to the often heterogeneous expression levels seen with GFP-tubulin transfection. The concentration can be precisely controlled to achieve optimal signal-to-noise ratios.

  • Minimal Genetic Perturbation: this compound directly stains microtubules without altering the cellular genome. In contrast, the integration of a GFP-tubulin construct can potentially lead to unforeseen off-target effects.

  • Avoidance of Overexpression Artifacts: High levels of GFP-tubulin expression can be toxic and may interfere with normal microtubule function and nucleation. This compound avoids these artifacts associated with protein overexpression.

However, it is crucial to acknowledge the primary drawback of this compound: as a taxol derivative, it stabilizes microtubules. This inherent property can interfere with the study of natural microtubule dynamics. For experiments where preserving the endogenous dynamic instability of microtubules is critical, GFP-tubulin expression at low, controlled levels remains a viable, and often preferred, option.

Experimental Protocols

Key Experiment 1: Live-Cell Imaging of Microtubules with this compound

Objective: To visualize the microtubule cytoskeleton in living cells using this compound.

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the this compound stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (typically in the low micromolar range, e.g., 2 µM).

  • Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type and this compound concentration.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove excess this compound.

  • Imaging: Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging. Use a filter set appropriate for the excitation and emission maxima of this compound (Excitation: ~495 nm, Emission: ~520 nm). To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal.

Key Experiment 2: Generation and Imaging of Stable Cell Lines Expressing GFP-Tubulin

Objective: To create a stable cell line expressing GFP-tubulin for long-term studies of microtubule dynamics.

Methodology:

  • Vector Construction and Transfection: Clone the human β-tubulin sequence into a mammalian expression vector containing a GFP tag (e.g., pEGFP). Transfect the desired host cell line with the GFP-tubulin expression vector using a suitable transfection reagent.

  • Selection of Stable Clones: Two days post-transfection, begin selection by adding an appropriate antibiotic (e.g., G418 or neomycin, if the vector contains a resistance gene) to the culture medium.

  • Isolation of Clones: Maintain the cells under selection pressure, changing the medium every 2-3 days, until individual resistant colonies form. Isolate individual colonies using cloning cylinders or by serial dilution and expand them in separate culture vessels.

  • Screening and Characterization: Screen the expanded clones for GFP-tubulin expression using fluorescence microscopy. Characterize the expression level by Western blotting to identify clones with expression levels of 10-20% of the endogenous tubulin. Further characterize the selected clones for normal morphology, proliferation rates, and mitotic index to ensure the GFP-tubulin expression is not causing significant cellular perturbations.

  • Live-Cell Imaging: Plate the selected stable cell line on glass-bottom dishes. Image the cells using a fluorescence microscope with appropriate filter sets for GFP. For dynamic studies, acquire time-lapse image series.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

Flutax1_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging start Plate Cells culture Cell Culture start->culture prep_stain Prepare this compound Staining Solution culture->prep_stain add_stain Incubate with This compound prep_stain->add_stain wash Wash Cells add_stain->wash image Live-Cell Microscopy wash->image

Caption: Experimental workflow for live-cell imaging of microtubules using this compound.

GFP_Tubulin_Workflow cluster_transfection Transfection & Selection cluster_characterization Clone Characterization cluster_imaging Imaging transfect Transfect Cells with GFP-Tubulin Vector select Antibiotic Selection transfect->select isolate Isolate Clones select->isolate screen Screen for GFP Expression isolate->screen western Western Blot for Expression Level screen->western phenotype Phenotypic Analysis western->phenotype image Live-Cell Microscopy phenotype->image

Caption: Workflow for generating and imaging stable cell lines expressing GFP-tubulin.

Signaling_Comparison cluster_flutax This compound Pathway cluster_gfp GFP-Tubulin Pathway flutax_in This compound (Exogenous) membrane_f Cell Membrane Permeation flutax_in->membrane_f bind_mt Binds to Polymerized Tubulin membrane_f->bind_mt stabilize Microtubule Stabilization bind_mt->stabilize fluorescence_f Fluorescence Signal bind_mt->fluorescence_f gfp_dna GFP-Tubulin DNA transcription Transcription gfp_dna->transcription translation Translation transcription->translation gfp_tub_protein GFP-Tubulin Fusion Protein translation->gfp_tub_protein incorporation Incorporation into Microtubules gfp_tub_protein->incorporation fluorescence_g Fluorescence Signal incorporation->fluorescence_g

Caption: Conceptual signaling pathways for microtubule visualization by this compound and GFP-tubulin.

References

A Researcher's Guide to Quantitative Analysis of Microtubule Dynamics: Flutax 1 In Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology, microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport. Visualizing and quantifying their constant state of flux—a process known as dynamic instability—is crucial for understanding fundamental cellular processes and the mechanisms of various diseases and therapies. This guide provides a comprehensive comparison of Flutax 1, a fluorescent taxoid derivative, with other common methods for the quantitative analysis of microtubule dynamics, tailored for researchers, scientists, and drug development professionals.

Introduction to Fluorescent Probes for Microtubule Dynamics

The study of microtubule dynamics in live cells relies heavily on fluorescent probes that bind to microtubules and allow for their visualization using advanced microscopy techniques. These probes can be broadly categorized into two groups: fluorescently-labeled tubulin proteins (e.g., GFP-tubulin) and small molecule probes that bind to tubulin or microtubules. This compound belongs to the latter category, being a conjugate of paclitaxel (B517696) (Taxol) and the green fluorescent dye fluorescein (B123965).[1] Like its parent compound, this compound binds to the β-tubulin subunit within the microtubule, stabilizing the polymer and, at sufficient concentrations, suppressing its natural dynamics.[1] This inherent property is a critical consideration for quantitative studies and necessitates a careful comparison with alternative approaches.

Comparative Analysis of Microtubule Probes

This compound was one of the first fluorescent probes developed for tubulin imaging.[2][3] Over time, several alternatives have emerged, each with distinct characteristics. The primary alternatives include next-generation fluorescent taxoids and methods that track the growing ends of microtubules.

Key Alternatives to this compound:

  • Flutax 2 (Oregon Green 488 Paclitaxel): A derivative of this compound where fluorescein is replaced by Oregon Green 488. The main advantage is the pH insensitivity of Oregon Green 488 in the physiological range.[4]

  • Tubulin Tracker™: Commercially available probes, often based on paclitaxel or docetaxel, conjugated to various fluorophores (e.g., green and deep-red). They are designed for high permeability and brightness.

  • SiR-Tubulin: A far-red, fluorogenic probe based on the microtubule-stabilizing drug Docetaxel and the silicon rhodamine (SiR) dye. Its fluorogenic nature means it only becomes brightly fluorescent upon binding to microtubules, reducing background noise.

  • Janelia Fluor® Dyes: A class of bright and photostable dyes that have been conjugated to taxoids for microtubule imaging, suitable for both conventional and super-resolution microscopy.

  • Plus-End Tracking Proteins (+TIPs): This method involves the expression of fluorescently tagged proteins, such as End-Binding Protein 1 (EB1-GFP), that specifically bind to the growing plus-ends of microtubules. This technique directly measures microtubule polymerization without using microtubule-stabilizing agents.

Performance Comparison
FeatureThis compoundTubulin Tracker™ (Deep Red)SiR-TubulinEB1-GFP (+TIP Tracking)
Probe Type Fluorescent TaxoidFluorescent TaxoidFluorogenic TaxoidFluorescent Protein Fusion
Target Polymerized TubulinPolymerized TubulinPolymerized TubulinGrowing Microtubule Plus-Ends
Emission Color GreenFar-RedFar-RedGreen
Brightness ModerateHighHighModerate to High
Photostability Low (rapid photobleaching)HighHighModerate
Cell Permeability GoodHighHighN/A (requires transfection)
Effect on Dynamics Stabilizing, concentration-dependentStabilizing, concentration-dependentStabilizing, minimal effect at ≤100 nMMinimal to none
Background Signal ModerateLow (no-wash compatible)Low (fluorogenic)Low (localized to +TIPs)
Suitability for SRM NoYesYesYes

SRM: Super-Resolution Microscopy

Experimental Protocols

Accurate quantitative analysis of microtubule dynamics requires meticulous experimental design and execution. Below are generalized protocols for live-cell imaging using fluorescent taxoids and +TIP tracking.

Protocol 1: Live-Cell Imaging with Fluorescent Taxoids (e.g., this compound)

This protocol is a composite based on standard live-cell imaging procedures.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes.

  • This compound (or alternative taxoid probe) stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM) supplemented with serum and antibiotics.

  • Live-cell imaging microscope system with environmental control (37°C, 5% CO2).

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.

  • Probe Incubation: Prepare a working solution of the fluorescent taxoid in pre-warmed live-cell imaging medium. A starting concentration of 100-500 nM is recommended. For probes known to significantly affect microtubule dynamics, use the lowest concentration that provides an adequate signal-to-noise ratio.

  • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing (Optional but Recommended): Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Place the dish on the microscope stage and allow it to equilibrate for at least 15 minutes.

    • Acquire time-lapse images using a high-magnification objective (e.g., 60x or 100x oil immersion).

    • Set the imaging interval to capture the dynamics of interest (e.g., 2-5 seconds per frame for individual microtubule dynamics).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

  • Data Analysis:

    • Use software like ImageJ/Fiji with plugins such as MTrackJ or commercial software to manually or semi-automatically track the ends of individual microtubules over time.

    • Generate life-history plots (length vs. time) for each microtubule.

    • From these plots, calculate the growth rate, shrinkage rate, catastrophe frequency (switch from growth to shrinkage), and rescue frequency (switch from shrinkage to growth).

Protocol 2: Microtubule Plus-End Tracking with EB1-GFP

This protocol is based on established methods for tracking +TIPs.

Materials:

  • Cells of interest.

  • Plasmid encoding EB1-GFP.

  • Transfection reagent or viral vector system.

  • Live-cell imaging setup as described above.

Procedure:

  • Transfection/Transduction: Introduce the EB1-GFP construct into the cells 24-48 hours prior to imaging, allowing for sufficient protein expression. Aim for low expression levels to avoid artifacts.

  • Cell Plating: Seed the transfected/transduced cells on glass-bottom imaging dishes.

  • Imaging:

    • Identify cells with low EB1-GFP expression, where individual "comets" at the microtubule plus-ends are clearly visible.

    • Acquire time-lapse images at a high frame rate (e.g., 2-5 frames per second) to accurately capture the movement of the comets.

  • Data Analysis:

    • Use automated tracking software (e.g., u-track, TrackMate in Fiji) to detect and track the EB1-GFP comets.

    • The velocity of the comets directly corresponds to the microtubule growth rate.

    • The disappearance of a comet indicates a catastrophe event, allowing for the calculation of catastrophe frequency.

    • Note: This method primarily provides information on microtubule growth and catastrophes. Shrinkage rates and rescue events are not directly measured.

Visualizing Workflows and Pathways

Experimental Workflow for Microtubule Dynamics Analysis

The following diagram illustrates the general workflow for a quantitative microtubule dynamics experiment.

G prep Sample Preparation culture Cell Culture on Glass-Bottom Dish prep->culture labeling Labeling Method culture->labeling taxoid Fluorescent Taxoid (e.g., this compound) labeling->taxoid tip +TIP Tracking (e.g., EB1-GFP) labeling->tip imaging Live-Cell Imaging taxoid->imaging tip->imaging timelapse Time-Lapse Acquisition (Confocal / TIRF) imaging->timelapse analysis Data Analysis timelapse->analysis tracking Microtubule End Tracking (Manual / Automated) analysis->tracking quant Quantification of Dynamics Parameters tracking->quant results Results & Interpretation quant->results

Caption: General workflow for quantitative analysis of microtubule dynamics.

Signaling Pathway: Paclitaxel-Induced Apoptosis

As this compound is a paclitaxel derivative, it can, at concentrations that stabilize microtubules and cause mitotic arrest, trigger downstream signaling pathways leading to apoptosis (programmed cell death). Understanding these pathways is critical for drug development professionals.

G flutax This compound / Paclitaxel mt Microtubule Stabilization flutax->mt Binds to β-tubulin arrest Mitotic Arrest mt->arrest jnk JNK/SAPK Pathway Activation arrest->jnk pi3k PI3K/Akt Pathway Inhibition arrest->pi3k bcl2 Bcl-2 Family Modulation jnk->bcl2 pi3k->bcl2 inhibition leads to pro-apoptotic activity caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling cascade of paclitaxel-induced apoptosis.

Conclusion and Recommendations

This compound is a valuable tool for visualizing microtubule architecture. However, for the quantitative analysis of microtubule dynamics, its inherent microtubule-stabilizing properties present a significant caveat. The measured dynamics may not reflect the unperturbed state of the cell.

For researchers primarily interested in the precise, unperturbed dynamics of microtubule polymerization, the +TIP tracking method using EB1-GFP is the recommended approach. This method directly visualizes the process of microtubule growth without the use of stabilizing agents.

For studies where the effects of a taxane-based compound are themselves the subject of investigation, or when transfection is not feasible, newer generation fluorescent taxoids like SiR-Tubulin or Tubulin Tracker™ Deep Red are superior to this compound. They offer better photostability, lower background, and in the case of SiR-Tubulin, minimal perturbation of dynamics at low nanomolar concentrations.

Ultimately, the choice of methodology should be guided by the specific biological question. For any study employing taxoid-based probes for dynamic measurements, it is crucial to perform dose-response experiments to identify the lowest possible concentration that yields a usable signal, thereby minimizing artifacts due to microtubule stabilization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Flutax 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper waste disposal protocols for cytotoxic compounds is a critical component of this responsibility. Flutax 1, a fluorescent derivative of paclitaxel (B517696), requires specialized handling and disposal due to its cytotoxic nature. This guide provides essential, step-by-step logistical information for the safe management and disposal of this compound.

Understanding the Hazard

This compound is a derivative of paclitaxel, a potent antineoplastic agent used in chemotherapy.[1][2] Like paclitaxel, this compound is considered a cytotoxic substance, meaning it is toxic to living cells.[3][4] Exposure to paclitaxel is associated with risks of genetic defects and potential damage to fertility or an unborn child. Therefore, all materials contaminated with this compound must be treated as hazardous waste and disposed of accordingly to protect laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through skin contact, inhalation, or ingestion.

PPE ComponentSpecification
Gloves Two pairs of chemotherapy-grade gloves are recommended.
Gown A disposable, lint-free gown with a solid front and long sleeves.
Eye Protection Safety goggles or a face shield.
Respiratory An N99 respirator should be used if there is a risk of aerosolization.

Personnel should receive training on the correct procedures for donning and doffing PPE to prevent contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling.

  • Segregation at the Source : Immediately after use, all items contaminated with this compound must be segregated from non-hazardous waste streams. This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated consumables (e.g., absorbent pads, wipes).

    • Contaminated PPE (gloves, gowns).

  • Waste Containment :

    • Non-Sharps Waste : Place all non-sharp, contaminated items into a designated, leak-proof, and puncture-resistant container lined with a yellow or purple chemotherapy waste bag. These bags should be at least 2 mm thick for polypropylene (B1209903) bags.

    • Sharps Waste : Any sharps, such as needles or contaminated glass, must be disposed of in a rigid, puncture-resistant sharps container specifically designated for chemotherapy waste, often with a yellow or purple lid.

    • Liquid Waste : Collect liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as cytotoxic waste. Do not dispose of this waste down the drain.

  • Labeling : All waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".

  • Storage : Sealed waste containers should be stored in a secure, designated area away from general laboratory traffic until they are collected for final disposal.

  • Final Disposal : The ultimate disposal method for cytotoxic waste is high-temperature incineration. This process must be carried out by a licensed hazardous waste contractor.

Experimental Workflow and Disposal

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting. This workflow is designed to ensure safety and compliance at every stage.

Flutax1_Disposal_Workflow start Experiment Preparation ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe handling Handle this compound in a Containment Hood ppe->handling experiment Conduct Experiment handling->experiment segregate Segregate Waste at Point of Use experiment->segregate sharps Contaminated Sharps segregate->sharps Sharps non_sharps Contaminated Non-Sharps (Gloves, Tubes, Wipes) segregate->non_sharps Non-Sharps liquid Liquid Waste segregate->liquid Liquid sharps_container Place in Labeled Chemo Sharps Container sharps->sharps_container non_sharps_container Place in Labeled Chemo Waste Bag/Container non_sharps->non_sharps_container liquid_container Place in Sealed, Labeled Liquid Waste Container liquid->liquid_container storage Store in Designated Secure Waste Area sharps_container->storage non_sharps_container->storage liquid_container->storage collection Collection by Licensed Hazardous Waste Contractor storage->collection incineration High-Temperature Incineration collection->incineration end Disposal Complete incineration->end

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols, as well as local and national regulations for hazardous waste disposal.

References

Essential Safety and Logistics for Handling Flutax 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Flutax 1.

This compound, a fluorescent derivative of taxol, is a valuable tool for visualizing the microtubule cytoskeleton in living cells.[1][2] As a derivative of a potent cytotoxic agent, paclitaxel, it necessitates rigorous safety protocols to protect laboratory personnel from potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a research environment.

Hazard Identification and Classification

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

  • Mutagenicity: May cause genetic defects.

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.

  • Allergic Skin Reaction: May cause an allergic skin reaction.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile gloves are required. Ensure the outer glove is changed immediately if contaminated.
Eye Protection Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.
Lab Coat A disposable, solid-front gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound, especially outside of a certified containment system.

Operational Plan: From Preparation to Use

All handling of this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosolization and exposure.

Preparation of Stock Solutions

This compound is typically supplied as a solid. To prepare a stock solution, follow these steps within a BSC or fume hood:

  • Pre-weighing: If possible, purchase pre-weighed amounts to avoid handling the powder.

  • Weighing: If weighing is necessary, do so on an analytical balance inside the containment unit. Use anti-static weigh paper.

  • Solubilization: this compound is soluble in DMSO and ethanol. Slowly add the solvent to the solid to avoid splashing. Gently vortex or sonicate to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light.

Experimental Use: Microtubule Labeling in Live Cells

The following is a general protocol for staining microtubules in live HeLa cells with this compound. Optimization may be required for other cell types.

  • Cell Culture: Plate HeLa cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), to a final working concentration (e.g., 2 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Washing: After incubation, remove the staining solution and wash the cells with fresh, pre-warmed HBSS.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for fluorescein (B123965) (excitation maximum ~495 nm, emission maximum ~520 nm). Be aware that this compound staining in live cells can diminish rapidly upon exposure to light.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.[4][5]

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and plasticware, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container lined with a yellow chemotherapy waste bag.[5]

  • Liquid Waste: Unused or spent this compound solutions should be collected in a clearly labeled, sealed, and non-breakable hazardous waste container. Do not dispose of liquid waste down the drain.[5]

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container.[5]

Decontamination
  • Work Surfaces: At the end of each work session, decontaminate the work area within the BSC or fume hood with a suitable deactivating agent, followed by a thorough cleaning with a detergent solution and then water.

  • Non-disposable Equipment: Reusable equipment should be decontaminated by soaking in a validated deactivating solution or by a method approved by your institution's safety office.

Quantitative Safety Data

The following table summarizes occupational exposure data for the parent compound, paclitaxel. These values should be used as a conservative guide for handling this compound.

ParameterValueReference
Occupational Exposure Band (OEB) OEB 4 (control exposure to the range of >1ug/m³ to <10ug/m³)[6]
Pfizer Occupational Exposure Limit (OEL) No OEL established, refer to OEB[7]

Visual Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

G This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Start: Obtain this compound don_ppe Don appropriate PPE prep_start->don_ppe enter_bsc Enter BSC or Fume Hood don_ppe->enter_bsc weigh Weigh solid this compound (if necessary) enter_bsc->weigh dissolve Dissolve in appropriate solvent weigh->dissolve store Store stock solution at -20°C dissolve->store exp_start Start: Cell Staining prepare_stain Prepare staining solution exp_start->prepare_stain treat_cells Treat cells with this compound prepare_stain->treat_cells incubate Incubate cells treat_cells->incubate wash_cells Wash cells incubate->wash_cells image Image cells wash_cells->image disp_start Start: Waste Collection collect_solid Collect solid waste in yellow bag disp_start->collect_solid collect_liquid Collect liquid waste in sealed container disp_start->collect_liquid collect_sharps Collect sharps in chemo sharps container disp_start->collect_sharps decontaminate Decontaminate work surfaces collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate remove_ppe Remove PPE and dispose as waste decontaminate->remove_ppe

Caption: Logical workflow for handling this compound.

G This compound Signaling Pathway (Microtubule Stabilization) Flutax1 This compound Tubulin Tubulin Dimers Flutax1->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Promotes assembly Stabilization Stabilization of Microtubule Microtubule->Stabilization Leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) Stabilization->CellCycleArrest Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.